Product packaging for Manganese hydrogen phosphate(Cat. No.:CAS No. 7782-76-5)

Manganese hydrogen phosphate

Cat. No.: B1236822
CAS No.: 7782-76-5
M. Wt: 150.917 g/mol
InChI Key: CPSYWNLKRDURMG-UHFFFAOYSA-L
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Description

Manganese hydrogen phosphate is an inorganic compound significant for its versatile applications in advanced material science and catalytic research. Its unique properties, particularly the strong hydration capability of surface hydrogen phosphate groups, make it a valuable material for developing sustainable solutions. In environmental science, researchers utilize this compound to create superhydrophilic membrane coatings with exceptional anti-crude oil-fouling and self-cleaning properties. These coated membranes enable highly efficient separation of viscous crude oil from contaminated wastewater, recovering their performance even after fouling by simply rinsing with water . The compound's strong hydration layer acts as a barrier, effectively repelling oil and preventing membrane fouling . In the energy sector, manganese phosphates serve as promising electrocatalysts for the oxygen evolution reaction (OER), a critical process for water splitting and renewable energy storage. Their study provides fundamental insights into reaction mechanisms, including the identification of high-valent Mn(V)=O as a key intermediate species for O–O bond formation . Furthermore, derivatives of manganese organic phosphates are investigated as high-performance electrode materials for supercapacitors, demonstrating excellent specific capacitance and stability . Industrially, manganese phosphate coatings are extensively applied to steel surfaces for corrosion protection, offering remarkable hardness, wear resistance, and improved adhesion for subsequent coatings . This compound is also a precursor to other functional materials, such as manganese cyclotetraphosphate (Mn₂P₄O₁₂) and manganese pyrophosphate (Mn₂P₂O₇), which find uses in ceramics and as catalysts . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HMnO4P B1236822 Manganese hydrogen phosphate CAS No. 7782-76-5

Properties

IUPAC Name

hydrogen phosphate;manganese(2+)
Source PubChem
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InChI

InChI=1S/Mn.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSYWNLKRDURMG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)([O-])[O-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HMnO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872546
Record name Manganese hydrogen phosphate
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Molecular Weight

150.917 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7782-76-5, 51349-94-1
Record name Manganese phosphate, dibasic
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Record name Manganese hydrogen phosphate
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Record name Manganese hydrogen phosphate
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Record name Manganese hydrogen phosphate
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Record name MANGANESE PHOSPHATE, DIBASIC
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Synthesis and Methodologies for Manganese Hydrogen Phosphate Production

Hydrothermal and Solvothermal Synthesis Routes

Hydrothermal and solvothermal synthesis represent robust methods for crystallizing inorganic compounds like manganese hydrogen phosphate (B84403) from high-temperature aqueous or non-aqueous solutions under pressure. These techniques are particularly effective in producing well-defined crystalline materials.

A novel layered manganese(II) phosphate, for instance, has been synthesized using a solvothermal approach with tris(2-aminoethyl)amine (B1216632) (TREN) acting as a template. randallcygan.com Similarly, hydrothermal methods have been employed to grow crystals of related compounds like Mn3(PO4)2 at elevated temperatures and pressures. warse.org One specific hydrothermal process involves reacting a mixed solution of manganese chloride (MnCl2) and phosphoric acid (H3PO4) at 180°C for several days to form phosphomanganite [Mn5(HPO4)2(PO4)2(H2O)4]. google.com

Temperature and Pressure Dependencies on Crystalline Phases

The temperature and pressure during hydrothermal or solvothermal synthesis are critical parameters that dictate the resulting crystalline phase of the manganese phosphate product. For example, the synthesis of LiMnPO4 via a hydrothermal route can be conducted at 180°C for 18 hours. warse.org In another instance, transparent light-yellow crystals of Mn3(PO4)2 were successfully grown under hydrothermal conditions at a temperature of 270°C and a pressure of 10 MPa over a period of 20 days. warse.org The precise control of these conditions is essential for targeting a specific polymorph and ensuring the phase purity of the final product.

Precursor Effects and Reaction Kinetics

The choice of precursors significantly influences the reaction pathways and kinetics of manganese hydrogen phosphate formation. Common manganese sources include manganese carbonate (MnCO3), manganese(II) chloride (MnCl2), manganese(II) sulfate (B86663) (MnSO4), and metallic manganese (Mn). warse.orgresearchgate.netresearchgate.netscispace.com The phosphate source is typically phosphoric acid (H3PO4) or other soluble phosphate salts. warse.orgresearchgate.netresearchgate.net

The reaction kinetics of manganese(II) phosphate with superoxide (B77818) have been investigated, revealing a complex mechanism dependent on multiple factors. nih.govpnas.org The forward reaction rate constant (k3) for the reaction of MnHPO4 with superoxide is reported to be 2.4 x 10^7 M⁻¹s⁻¹, with a reverse rate constant (k-3) of 10 s⁻¹. pnas.org The formation of a second intermediate in this process shows a first-order dependence on the phosphate concentration, with a calculated rate constant (k4) of 3.2 x 10^3 M⁻¹s⁻¹. nih.govpnas.org

Coprecipitation and Solution-Based Synthesis Approaches

Coprecipitation and other solution-based methods are widely utilized for the synthesis of this compound due to their simplicity, cost-effectiveness, and ability to be performed at ambient temperatures. warse.orgacs.org These methods involve the precipitation of the desired compound from a solution containing the manganese and phosphate ions.

A rapid precipitation method, taking only about 10 minutes, can produce this compound monohydrate (MnHPO4·H2O) from a system of metallic manganese and phosphoric acid at room temperature. researchgate.net Similarly, MnHPO4·H2O has been prepared using a solution precipitation method involving metallic manganese dissolved in a 1 M H3PO4 solution. warse.org

pH Control and Stoichiometric Considerations

The pH of the reaction medium and the stoichiometry of the reactants are paramount in directing the synthesis towards the desired this compound product and avoiding impurities. For example, in the synthesis of manganese dihydrogen phosphate, treating freshly precipitated manganese hydroxocarbonate with phosphoric acid at 100-102.5% of the stoichiometric requirement is crucial for achieving high purity and yield. google.com Using less than the stoichiometric amount of acid can lead to contamination with other manganese phosphate species. google.com

The pH also plays a critical role in controlling the phase purity during coprecipitation. researchgate.netrsc.org In some syntheses, acetic acid is used to adjust the pH, which converts hydrogen phosphate anions into dihydrogen phosphate anions, thereby preventing the precipitation of undesired manganese(II) phosphate (Mn3(PO4)2). echemi.com The reaction pH can also affect the particle size distribution and optical properties of the resulting phosphate materials.

Aging Effects and Particle Morphology Evolution

The evolution of particle morphology in solution-based synthesis is influenced by various factors, including reaction time and the presence of structure-directing agents. While specific "aging effects" are not extensively detailed, the control of particle shape is a significant aspect of these synthetic methods. researchgate.net

For instance, morphology-controlled ammonium (B1175870) manganese phosphate hydrate (B1144303) (NH4MnPO4·H2O) particles have been synthesized using a wet mechanical process, which involves grinding raw materials in a planetary ball mill. acs.orgacs.org This method, based on a dissolution-precipitation mechanism, allows for the creation of various shapes like plates, flakes, and rods by adjusting milling time and ball size. acs.org In another study, nano-sized thin flakes of MnPO4·H2O were successfully synthesized by using a mixed solvent of ethanol (B145695) and deionized water. electrochemsci.org The morphology of the precursor material is important as it can be retained in the final product after subsequent reactions. electrochemsci.org

Solid-State Reaction Pathways

Solid-state reactions provide an alternative route to manganese phosphates, typically involving the high-temperature treatment of a mixture of solid precursors. These methods are often used to produce anhydrous or pyrophosphate forms of the compound.

For example, a powder sample of rubidium manganese phosphate (RbMnPO4) was prepared by the direct solid-state reaction of stoichiometric mixtures of rubidium carbonate (Rb2CO3), manganese(II) oxide (MnO), and ammonium dihydrogen phosphate ((NH4)H2PO4). warse.org This process involved heating the mixture at 500°C, followed by further grinding and heating at 800°C and 1050°C. warse.org In another example, nickel-doped manganese pyrophosphate (MnNiP2O7) was synthesized by heating a mixture of nickel(II) oxide (NiO), MnCO3, and (NH4)2HPO4 progressively up to 923 K, and then to 1173 K for 20 hours. warse.org A low-heating solid-state reaction at 70°C has also been reported for the synthesis of layered nanocrystalline sodium manganese phosphate (NaMnPO4·3H2O) from manganese sulfate monohydrate (MnSO4·H2O) and trisodium (B8492382) phosphate dodecahydrate (Na3PO4·12H2O). researchgate.net

Table of Synthesis Parameters

Synthesis MethodPrecursorsTemperaturePressureKey Findings/Product
SolvothermalManganese carbonate, Phosphoric acid, Tris(2-aminoethyl)amine (TREN)Not specifiedNot specifiedLayered manganese(II) phosphate [Mn3(PO4)4·2(H3NCH2CH2)3N·6(H2O)] randallcygan.com
HydrothermalMnCl2, H3PO4180°CNot specifiedPhosphomanganite [Mn5(HPO4)2(PO4)2(H2O)4] google.com
HydrothermalMn2O3, (NH4)3PO4, GaPO4270°C10 MPaMn3(PO4)2 crystals warse.org
CoprecipitationMetallic Mn, H3PO4AmbientAtmosphericMnHPO4·H2O rod-like microparticles researchgate.net
Solution PrecipitationManganese hydroxocarbonate, H3PO4AmbientAtmosphericManganese dihydrogen phosphate google.com
Solid-State ReactionRb2CO3, MnO, (NH4)H2PO4500°C, 800°C, 1050°CAtmosphericRbMnPO4 warse.org
Low-Heating Solid-StateMnSO4·H2O, Na3PO4·12H2O70°CAtmosphericNaMnPO4·3H2O researchgate.net

High-Temperature Synthesis Parameters

High-temperature synthesis is a conventional and widely used method for producing crystalline inorganic materials, including various metal phosphates. numberanalytics.com This technique involves the reaction of precursors at elevated temperatures, typically above 500°C, to form the desired compound. numberanalytics.com In the context of manganese phosphates, high-temperature methods can be employed to achieve specific crystalline phases. For instance, heating a mixture of manganese oxide and diammonium hydrogen phosphate at 400°C has been shown to produce a violet pigment identified as NH₄MnP₂O₇. researchgate.net Another high-temperature approach is the self-propagating high-temperature synthesis (SHS), which utilizes highly exothermic reactions that sustain themselves as a combustion wave. unipv.it This energy-efficient method can generate extreme temperatures and is suitable for producing various simple and complex materials. unipv.it The parameters of high-temperature synthesis, such as the reaction temperature, duration, and the ratio of precursors, are critical in determining the final product's phase, purity, and crystallinity. For example, the thermal treatment of manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O) at 400°C results in the formation of crystalline manganese cyclo-tetrametaphosphate (Mn₂P₄O₁₂). researchgate.net

Milling and Mechanochemical Activation Effects

Milling and mechanochemical activation represent a versatile and often environmentally friendly approach to materials synthesis. This technique uses mechanical energy, typically from a ball mill, to induce chemical reactions and phase transformations, often in the absence of a solvent. researchgate.netcardiff.ac.uk The process can be used to synthesize materials directly or to activate precursors for subsequent thermal treatment, potentially at lower temperatures. jst.go.jp

The effects of milling on the synthesis of manganese phosphates have been demonstrated in the preparation of violet pigments. Milling a mixture of manganese oxide and diammonium hydrogen phosphate before heating to 400°C resulted in a more distinct violet color compared to unmilled samples. researchgate.netjst.go.jp Longer milling times were found to enhance this effect. researchgate.net Wet mechanical processes, where milling is conducted in a liquid medium like water, offer another level of control. This method has been used to synthesize ammonium manganese phosphate hydrate (NH₄MnPO₄·H₂O) with various morphologies, including plates, flakes, and rods, by adjusting milling conditions such as time, ball size, and centrifugal acceleration. nih.govacs.org This approach relies on a dissolution-precipitation mechanism facilitated by the mechanical action. nih.govacs.org

Milling ParameterEffect on Product CharacteristicsReference
Milling Time Longer milling can lead to a more distinct color in pigments and can influence particle shape. researchgate.net
Ball Size Affects the grinding efficiency and can be used to control particle size and morphology. nih.govacs.org
Centrifugal Acceleration Influences the specific surface area and can be adjusted to control particle shape. nih.govacs.org

Novel and Green Chemistry Synthesis Methodologies

In recent years, there has been a growing interest in developing sustainable and efficient synthesis methods for materials like this compound. These "green" approaches aim to reduce energy consumption, minimize waste, and provide enhanced control over the final product's properties.

Electrochemical Deposition Techniques

Electrochemical deposition is a powerful technique for creating thin films and coatings of manganese phosphate on various substrates. This method involves applying an electrical current or potential to an electrolyte solution containing manganese and phosphate ions, causing the desired compound to deposit onto an electrode. rsc.orgresearchgate.netresearchgate.netrsc.orgsci-hub.se This technique offers precise control over the thickness, morphology, and adhesion of the resulting film. researchgate.netresearchgate.net For example, iron-manganese phosphate composite coatings have been successfully deposited on aluminum, a task difficult to achieve by conventional chemical methods. researchgate.net The properties of the deposited layer are highly dependent on parameters such as the composition of the electrolyte, pH, temperature, and the applied current density or potential. rsc.orgrsc.orgsci-hub.se A composite of manganese oxide, phosphate, and reduced graphene oxide has been prepared in a single electrochemical step, demonstrating the versatility of this method for creating advanced materials. rsc.orgrsc.org

Biomineralization-Inspired Synthesis Strategies

Biomineralization, the process by which living organisms produce minerals, offers a blueprint for synthesizing materials under mild and environmentally friendly conditions. rsc.orgscirp.org These strategies often employ organic molecules or biological templates to guide the nucleation and growth of inorganic crystals. rsc.org For instance, collagen has been used as a biotemplate to synthesize manganese phosphate hybrid nanoflowers. rsc.org In this process, the collagen not only induces the nucleation of manganese phosphate but also acts as a "glue" to assemble the resulting nanocrystals into hierarchical structures. rsc.org This approach is carried out under ambient conditions and represents a facile and green route to producing functional materials. rsc.org Similar principles have been observed in microorganisms, which can detoxify their environment by sequestering metal ions and forming metal phosphate nanoparticles. scirp.orgresearchgate.net These bio-inspired methods hold significant promise for the sustainable production of this compound with unique morphologies. rsc.org

Control over Particle Size, Morphology, and Crystallinity

The ability to control the physical characteristics of this compound, such as particle size, shape (morphology), and crystallinity, is paramount for its effective use in various applications. electrochemsci.orgmdpi.comgoogle.com The synthesis method and the specific reaction conditions are the primary levers for achieving this control. electrochemsci.orgmdpi.com

A variety of morphologies have been achieved through different synthesis routes. For example, a simple precipitation method using a Mn(c)-H₃PO₄ system at room temperature yielded rod-like microparticles of MnHPO₄·H₂O. researchgate.net By adjusting reaction conditions such as temperature, reactant concentration, and the solvent system, different morphologies of MnPO₄·H₂O, including rice-like particles and nano-sized thin flakes, have been successfully fabricated. electrochemsci.org The use of a mixed solvent system, such as ethanol and water, has been shown to produce nano-sized flakes. electrochemsci.org

Hydrothermal and solvothermal synthesis methods, where reactions are carried out in a closed system under elevated temperature and pressure, are particularly effective for controlling these properties. randallcygan.com In one example of a solvothermal synthesis, a layered manganese(II) phosphate was created using an organic template, which directed the structure. randallcygan.com The choice of precursors, such as different manganese salts (e.g., manganese chloride, manganese sulfate) and phosphate sources (e.g., phosphoric acid, ammonium dihydrogen phosphate), also plays a significant role in determining the final product's characteristics. google.com

Synthesis ParameterInfluence on Product Properties
Reaction Temperature Affects crystal growth and can lead to different morphologies and phases. researchgate.netelectrochemsci.org
Reactant Concentration Can influence particle size, with higher concentrations sometimes leading to larger primary particles. electrochemsci.org
Solvent System The choice of solvent (e.g., water, ethanol-water mixtures) can significantly alter the resulting morphology. electrochemsci.orggoogle.com
Organic Templates/Additives Can direct the formation of specific, often complex, structures and morphologies. rsc.orgrandallcygan.com
pH Influences the solubility of precursors and the final phase of the product. google.com

This level of control over the physical attributes of this compound is crucial for tailoring the material for specific technological applications.

Advanced Structural Elucidation and Crystallography of Manganese Hydrogen Phosphate Phases

Single-Crystal and Powder X-ray Diffraction Studies

Single-crystal and powder X-ray diffraction (XRD) are the cornerstones for the structural analysis of manganese hydrogen phosphate (B84403) phases. These techniques allow for the precise determination of unit cell dimensions, space group symmetry, and the identification of different crystalline forms.

The fundamental crystallographic properties, such as unit cell parameters and space groups, have been established for several manganese hydrogen phosphate compounds. For instance, a synthetic manganese phosphate hydrate (B1144303), Mn₆(PO₄)₄·H₂O, was found to crystallize in the monoclinic space group Cc. Its unit cell parameters were determined to be a = 934.18(10) pm, b = 1743.68(18) pm, c = 815.15(8) pm, and β = 92.616(2)°. znaturforsch.com

Another example is hureaulite, a manganese phosphate with the formula Mn²⁺₅(PO₃OH)₂(PO₄)₂·4H₂O. wikipedia.org It crystallizes in the monoclinic system with the space group C2/c. wikipedia.org The unit cell parameters for hureaulite are a = 17.594(10) Å, b = 9.086(5) Å, c = 9.404(5) Å, and β = 96.67(8)°. wikipedia.org

A layered ammonium (B1175870) manganese(II) diphosphate (B83284) hydrate, (NH₄)₂[Mn₃(P₂O₇)₂(H₂O)₂], also adopts a monoclinic structure, belonging to the space group P2(1)/a. reading.ac.uk Its lattice parameters are a = 9.4610(8) Å, b = 8.3565(7) Å, c = 9.477(1) Å, and β = 99.908(9)°. reading.ac.uk

The compound MnPO₄·H₂O has been synthesized and identified to have a monoclinic crystal system with the space group C2/c. researchgate.net Different studies have reported slightly varying unit cell parameters for this compound. One study reports a = 6.916 Å, b = 7.467 Å, c = 7.368 Å, and β = 112.35°, while another provides a = 15.3360(14) Å, b = 4.8733(13) Å, c = 8.6360(6) Å, and β = 114.8(1)°. researchgate.net It is important to note that the latter set of parameters might represent a different structural description or a supercell.

Furthermore, a mixed-cation phosphate, strontium this compound (SrMnHPO₄), has been grown and characterized. researchgate.net Powder X-ray diffraction analysis revealed an orthorhombic structure with the space group P222 and unit cell parameters of a = 9.8865 Å, b = 10.0448 Å, and c = 9.5186 Å. researchgate.net Similarly, magnesium zinc hydrogen phosphate (MgZnHPO₄) was found to be orthorhombic with the space group Pnma and lattice parameters a = 10.491 Å, b = 18.152 Å, and c = 5.043 Å. bohrium.comresearchgate.net

A novel layered manganese(II) phosphate templated by an organic molecule, Mn₃(PO₄)₄·2(H₃NCH₂CH₂)₃N·6(H₂O), crystallizes in the trigonal space group P-31c with unit cell parameters a = 8.8706(4) Å and c = 26.158(2) Å. randallcygan.com

The mineral gatehouseite, with the ideal formula Mn²⁺₅(PO₄)₂(OH)₄, crystallizes in the orthorhombic space group P2₁2₁2₁. geoscienceworld.org Its unit cell dimensions are a = 17.9733(18) Å, b = 5.6916(11) Å, and c = 9.130(4) Å. geoscienceworld.org

The crystallographic data for various this compound phases are summarized in the interactive table below.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Manganese Phosphate HydrateMn₆(PO₄)₄·H₂OMonoclinicCc9.341817.43688.15159092.61690
Hureaulite wikipedia.orgMn²⁺₅(PO₃OH)₂(PO₄)₂·4H₂OMonoclinicC2/c17.5949.0869.4049096.6790
Ammonium Manganese Diphosphate Hydrate reading.ac.uk(NH₄)₂[Mn₃(P₂O₇)₂(H₂O)₂]MonoclinicP2(1)/a9.46108.35659.4779099.90890
Manganese Phosphate Monohydrate researchgate.netMnPO₄·H₂OMonoclinicC2/c6.9167.4677.36890112.3590
Strontium this compound researchgate.netSrMnHPO₄OrthorhombicP2229.886510.04489.5186909090
Magnesium Zinc Hydrogen Phosphate bohrium.comresearchgate.netMgZnHPO₄OrthorhombicPnma10.49118.1525.043909090
Templated Manganese Phosphate randallcygan.comMn₃(PO₄)₄·2(tren)·6H₂OTrigonalP-31c8.87068.870626.1589090120
Gatehouseite geoscienceworld.orgMn²⁺₅(PO₄)₂(OH)₄OrthorhombicP2₁2₁2₁17.97335.69169.130909090

Note: "tren" refers to tris(2-aminoethyl)amine (B1216632).

Manganese phosphates can exist in different polymorphic forms, and they can undergo phase transitions upon changes in conditions such as temperature or pressure. For example, upon heating (NH₄)₂[Mn₃(P₂O₇)₂(H₂O)₂] in water under hydrothermal conditions, it transforms into synthetic hureaulite, Mn₅(HPO₄)₂(PO₄)₂·4H₂O. reading.ac.uk

The dehydration of magnesium manganese dihydrogen phosphates also reveals complex phase transformations. functmaterials.org.ua For instance, the dehydration of Mg₀.₅Mn₀.₅(H₂PO₄)₂·4H₂O initially forms a dihydrate and a hydrogen phosphate, Mg₀.₅Mn₀.₅HPO₄·3H₂O. functmaterials.org.ua Further heating leads to the formation of anhydrous dihydrogen phosphate and other less protonated phosphate phases. functmaterials.org.ua

In the MnP₄ system, multiple polymorphs have been identified, including a triclinic structure and a monoclinic form. researchgate.net A new polymorph, γ-MnP₄, was synthesized and found to be isostructural with γ-FeP₄, crystallizing in the space group Cc. researchgate.net The formation of these different polymorphs is linked to temperature, with calculations suggesting that different structures are favorable at different temperature ranges. researchgate.net

Furthermore, studies on manganese monophosphide (MnP) under high pressure have shown a pressure-induced structural phase transition at approximately 15.0 GPa from the initial Pnma phase. researchgate.netresearchgate.net

Neutron Diffraction and Synchrotron X-ray Diffraction Applications

For a more in-depth structural understanding, particularly concerning lighter elements and in situ studies, neutron and synchrotron X-ray diffraction techniques are employed.

Neutron diffraction is exceptionally sensitive to light atoms like hydrogen, making it an invaluable tool for accurately determining the positions of hydrogen atoms in hydrated manganese phosphate structures and in hydrogen phosphate groups. This information is crucial for understanding the hydrogen bonding networks that play a significant role in the stability and properties of these compounds. For example, in the crystal structure of MnBa₂(HPO₄)₂(H₂PO₄)₂, the hydrogenphosphate and dihydrogenphosphate groups are distinguished, with the [MnO₆] octahedron being corner-shared with four tetrahedral [PO₃(OH)] groups and two tetrahedral [PO₂(OH)₂] groups. researchgate.net

Synchrotron X-ray diffraction allows for rapid data collection, enabling the study of structural changes in real-time as a function of temperature, pressure, or other environmental factors. In situ studies on manganese monophosphide (MnP) using synchrotron X-ray diffraction have investigated its structural evolution under high pressure. researchgate.netresearchgate.net These experiments revealed that the Pnma crystal structure is stable up to 15 GPa, although it exhibits strong anisotropic compressibility. researchgate.net At higher pressures, a structural phase transition occurs. researchgate.net

Electron Diffraction and Transmission Electron Microscopy (TEM) Investigations

Electron diffraction and Transmission Electron Microscopy (TEM) provide complementary information on the local structure, morphology, and crystallinity of this compound materials. TEM images can reveal the morphology of synthesized particles, such as the flower-shaped nanostructures of collagen-Mn₃(PO₄)₂ hybrid materials or the nanowire morphology of MnPO₄·H₂O. researchgate.netrsc.org High-resolution TEM (HR-TEM) can visualize the lattice fringes of the crystalline material. researchgate.net

Selected Area Electron Diffraction (SAED) patterns, obtained in a TEM, provide diffraction information from very small regions of the sample, which can be used to identify the crystal structure of individual nanoparticles or nanosheets. amazonaws.comrsc.org For example, SAED has been used to confirm the crystalline nature of Mn₃(PO₄)₂·3H₂O and to study the stability of manganese phosphate nanosheets after electrochemical processes. amazonaws.comrsc.org

Structural Distortions and Lattice Dynamics

The crystal structures of manganese hydrogen phosphates are often characterized by significant distortions from ideal geometries. These distortions and the associated lattice dynamics are fundamental to their physical properties.

A primary source of distortion in manganese compounds is the Jahn-Teller effect, which is particularly pronounced for Mn³⁺ ions in an octahedral coordination environment. researchgate.net This effect leads to a distortion where the Mn³⁺-O octahedra are elongated, with two trans-axial bonds being longer than the four planar equatorial bonds. researchgate.net Such distortions have been observed in the crystal structure of bermanite, a hydrated manganese phosphate, and are also found in manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O), which features distorted manganese octahedra. researchgate.netscispace.com

The measurement and analysis of these distortions are often accomplished through diffraction techniques. For instance, in related manganese chloride compounds undergoing phase transitions, the extent of lattice distortion in the lower-symmetry phase can be precisely measured, and the temperature dependence of the spontaneous strain can be analyzed. hep.com.cn

Manganese hydrogen phosphates and related compounds exhibit a rich variety of phase transitions driven by changes in temperature. These transitions often involve subtle to significant changes in the crystal structure and can impart functional properties like ferroelasticity. hep.com.cndtic.mil A ferroelastic material is one that can be mechanically deformed by an external stress, and will return to its former shape once the stress is removed, exhibiting a hysteresis loop in the stress-strain curve. This behavior is linked to a structural phase transition from a higher-symmetry to a lower-symmetry crystal system. hep.com.cn

For example, the organic-inorganic perovskite (PEA)₂MnCl₄ undergoes structural phase transitions with temperature, and a transition from a tetragonal to an orthorhombic phase is identified as ferroelastic. warse.org Similarly, the compound N(CH₃)₄MnCl₃ (TMMC) displays a ferroelastic phase transition at 126 K, moving from a hexagonal to a monoclinic structure, which is accompanied by a doubling of the unit cell. hep.com.cn The thermodynamics of such transitions can often be described using Landau theory, which uses an expansion of free energy in terms of one or more order parameters that characterize the degree of ordering in the low-temperature phase. hep.com.cn

High-temperature treatments of manganese oxides induce a sequence of phase transitions, typically involving reduction to lower oxidation states (e.g., MnO₂ → Mn₂O₃ → Mn₃O₄) as temperature increases. Current time information in Vancouver, CA. In the case of magnesium phosphate, Mg₃(PO₄)₂, irreversible phase transitions have been observed at temperatures above 1000 K. dtic.mil

Table 1: Examples of Temperature-Induced Phase Transitions in Manganese and Phosphate Compounds

CompoundTransition TemperatureHigh-Symmetry Phase (Crystal System)Low-Symmetry Phase (Crystal System)Key FeatureReference
N(CH₃)₄MnCl₃ (TMMC)126 KHexagonalMonoclinicFerroelastic, cell doubling hep.com.cn
(PEA)₂FeCl₄433 KTetragonal (I4/mmm)Orthorhombic (Bbcm)Ferroelastic warse.org
Mg₃(PO₄)₂-II1073 K-Mg₃(PO₄)₂-IIrreversible transition dtic.mil
Mg₃(PO₄)₂-III1023 K-Mg₃(PO₄)₂-IIrreversible transition dtic.mil

The application of pressure is another critical thermodynamic variable that can induce structural changes in manganese phosphates. While comprehensive high-pressure studies specifically on this compound (MnHPO₄) are not widely documented, research on related compounds provides significant insight.

A pressure-tuning Raman microspectroscopic study has been conducted on manganese(II) pyrophosphate dihydrate (Mn₂P₂O₇·2H₂O), a closely related material. acs.org Such studies monitor the shifts in vibrational modes (phonons) as pressure is applied, which can indicate phase transitions or changes in bonding and coordination. Furthermore, high-pressure differential scanning calorimetry (DSC) experiments on other metal hydrogen phosphates (CaHPO₄·2H₂O, SrHPO₄, and BaHPO₄) have shown that heating while retaining the waters of hydration under pressure can lead to the formation of unique new crystalline phases. researchgate.net

Pressure is also a key parameter in the synthesis of certain manganese phosphate phases. For example, processing in an autoclave under steam pressure can influence the final crystalline product, leading to the formation of manganese phosphate heptahydrate (Mn₃(PO₄)₂·7H₂O) instead of the hureaulite structure formed under conventional conditions. researchgate.net Similarly, LiMnPO₄, a material of interest for batteries, is often synthesized in a high-pressure reactor to achieve the desired phase and morphology. bohrium.com These examples underscore the role of pressure in navigating the complex phase diagram of manganese phosphates.

Computational Crystallography and Structure Prediction

Computational methods are indispensable tools for the elucidation and prediction of this compound crystal structures, especially when experimental data are ambiguous or incomplete. Ab initio structure determination, where a crystal structure is solved directly from powder diffraction data without a starting model, has been successfully applied to novel layered manganese(II) phosphates. In these cases, molecular modeling and energy minimization are used to confirm and refine the solved structure, ensuring that it represents a chemically and physically plausible arrangement.

Quantum mechanics/molecular mechanics (QM/MM) computations are another powerful approach. This hybrid method has been used to predict the complete protein structures of manganese-containing enzymes. fink.rs It allows for a high-level quantum mechanical treatment of the active site (e.g., the manganese coordination sphere) while the surrounding protein is modeled with more computationally efficient classical mechanics. fink.rs Such calculations can yield more accurate bond distances than those derived from X-ray crystallography, especially when the experimental data are affected by factors like redox heterogeneity. fink.rs

Furthermore, novel theoretical schemes are being developed for crystal structure prediction that leverage partial experimental data. By defining a cost function that combines theoretical potential energies with a penalty function based on limited experimental information, such as a small range of X-ray diffraction peak positions, the correct crystal structure can be found much more efficiently than by relying on theoretical calculations alone.

Theoretical and Computational Investigations of Manganese Hydrogen Phosphate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is extensively employed to determine the properties of solid-state materials like manganese hydrogen phosphate (B84403). DFT calculations are based on determining the electron density of a system, from which various properties, including the total energy and electronic band structure, can be derived. researchgate.net For transition metal compounds, extensions to standard DFT, such as the DFT+U method, are often used to better account for strong electron correlation in d-orbitals, which is essential for accurately modeling materials containing manganese. materialsproject.org

The electronic band structure and the Density of States (DOS) are fundamental concepts in solid-state physics that describe the quantum mechanical states electrons are allowed to occupy within a material. The band structure plots the energy of electron states versus their momentum along high-symmetry directions in the crystal's Brillouin zone, while the DOS provides the number of available electronic states at each energy level. lbl.govyoutube.com

For manganese phosphate compounds, such as the related LiMnPO4, DFT calculations show a distinct band gap, which is the energy difference between the top of the valence band and the bottom of the conduction band. materialsproject.org This gap is a critical determinant of the material's electronic and optical properties. Semi-local DFT methods are known to underestimate band gaps, but the results are still invaluable for comparative studies. materialsproject.org The valence band is typically dominated by contributions from oxygen p-orbitals and manganese d-orbitals, while the conduction band is primarily composed of manganese d-orbitals.

A DOS analysis provides a more detailed view of the electronic structure. cam.ac.uk The total DOS can be decomposed into partial DOS (PDOS), which shows the contribution of each atomic orbital (e.g., Mn-3d, P-3p, O-2p) to the electronic states at different energy levels. lbl.gov For manganese hydrogen phosphate, a PDOS analysis would reveal the specific orbitals involved in forming the valence and conduction bands, offering insights into chemical bonding and electronic transport mechanisms. Sharp peaks in the DOS, known as Van Hove singularities, indicate energies where many states are available and can significantly influence the material's properties. lbl.gov

Orbital hybridization is the concept of mixing atomic orbitals to form new hybrid orbitals, which in turn determines the geometry and bonding properties of molecules and crystalline solids. bhu.ac.inmasterorganicchemistry.comnscc.caatlanticoer-relatlantique.ca In the hydrogen phosphate (HPO₄²⁻) group, the central phosphorus atom is bonded to four oxygen atoms in a tetrahedral arrangement. This geometry is explained by the sp³ hybridization of the phosphorus atom, where one 4s and three 4p orbitals mix to form four equivalent sp³ hybrid orbitals. nscc.ca These hybrid orbitals overlap with the orbitals of the oxygen atoms to form strong sigma (σ) bonds.

The bonding in this compound is a combination of ionic and covalent interactions. There is a significant ionic character in the interaction between the manganese (Mn²⁺) cations and the anionic hydrogen phosphate (HPO₄²⁻) groups. Within the hydrogen phosphate anion, the phosphorus-oxygen (P-O) and oxygen-hydrogen (O-H) bonds are predominantly covalent. The strength of these bonds is influenced by the degree of s-character in the hybrid orbitals; bonds with greater s-character tend to be stronger and shorter. masterorganicchemistry.com Computational models can quantify the charge distribution and the nature of the chemical bonds, providing a complete picture of the bonding landscape within the crystal.

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms directly from electronic structure calculations, typically using DFT, at each step of a molecular trajectory. uniroma1.itnih.gov This first-principles approach avoids the need for empirical potentials, making it highly suitable for studying complex processes like proton transfer and lattice vibrations where bond breaking and formation are involved.

In hydrated forms of this compound, such as MnHPO₄·3H₂O, and within the HPO₄²⁻ anion itself, hydrogen bonds play a crucial role in the material's structure and properties. researchgate.netamericanelements.com These hydrogen bonds form extensive networks that can facilitate the transport of protons. AIMD simulations are an ideal tool to study the dynamic nature of these networks. rsc.orgrsc.org

Simulations can track the movement of protons over time, revealing the mechanisms of proton conduction. A common mechanism in such systems is the Grotthuss mechanism, where a proton is transferred along a chain of hydrogen-bonded molecules (like water or phosphate groups) through the concerted breaking and forming of covalent and hydrogen bonds. nih.govrsc.org AIMD can elucidate the specific pathways, energy barriers, and timescales associated with these proton transfer events, which are fundamental to the material's potential applications in proton-conducting materials. uniroma1.itrsc.org The simulations show that proton migration can be influenced by the local environment, with certain groups acting as preferential proton acceptors or donors. uniroma1.it

Phonons are quantized modes of vibration that occur in a crystal lattice. The study of phonon spectra provides fundamental information about a material's dynamic stability, thermal properties, and interactions with light. aps.org Phonon dispersion curves, which plot the frequency of vibrational modes against the wave vector, can be calculated using DFT-based methods like density functional perturbation theory (DFPT). aps.orgarxiv.org

These dispersion curves reveal distinct branches, including acoustic modes (related to collective motion of atoms) and optical modes (involving relative motion of atoms within the unit cell). researchgate.net Gaps in the phonon spectrum, known as phonon gaps, can also be identified, indicating frequency ranges where no vibrational modes exist. researchgate.net The phonon density of states (PDOS) can be calculated to show the contribution of different atoms to the vibrational modes at various frequencies. researchgate.netresearchgate.net For this compound, this would distinguish vibrations dominated by the manganese atom from those associated with the internal modes of the hydrogen phosphate group. These theoretical calculations can be directly compared with experimental data from Raman and infrared spectroscopy to assign observed vibrational bands to specific atomic motions.

Table 1: Representative Vibrational Frequencies of Phosphate Groups. This table shows typical frequency ranges for the vibrational modes of phosphate and hydrogen phosphate groups, which are the subject of phonon spectra analysis.
Vibrational ModeFrequency Range (cm⁻¹)Description
O-H Stretch~2800 - 3300Stretching of the hydroxyl group in HPO₄²⁻
P=O Asymmetric Stretch~1100 - 1200Asymmetric stretching of the P-O bonds
P-O Symmetric Stretch~990 - 1100Symmetric stretching of the P-O bonds
P-OH Stretch~850 - 950Stretching of the P-OH bond
O-P-O Bending~400 - 600Bending and deformation modes of the PO₄ tetrahedron

Force Field Development and Classical Molecular Dynamics

While AIMD is powerful, its computational cost limits simulations to small systems and short timescales. Classical Molecular Dynamics (MD) overcomes this by using empirical potential energy functions, known as force fields, to describe the interactions between atoms. nih.govresearchgate.net This allows for the simulation of much larger systems for longer durations. However, the accuracy of classical MD is entirely dependent on the quality of the force field parameters.

Developing a force field for a novel material like this compound requires a careful parameterization process. wustl.edu This involves defining the mathematical form of the potential energy function and fitting its parameters to reproduce experimental data or results from high-level quantum mechanical calculations. nih.govchemrxiv.org For complex systems involving metal ions, polarizable force fields, which account for the electronic response of atoms to their local environment, may be necessary to achieve high accuracy, though they are more computationally intensive than non-polarizable force fields. researchgate.netwustl.edu The development often focuses on accurately modeling interactions between key components, such as the parameters for the Mn²⁺ ion and its coordination with the phosphate groups. nih.govillinois.edu

Table 2: Components of a Typical Classical Force Field. This table outlines the terms included in a standard force field used for molecular dynamics simulations.
Interaction TermPotential Energy FunctionDescription
Bond Stretching½k(r - r₀)²Energy associated with stretching or compressing a covalent bond from its equilibrium length (r₀).
Angle Bending½k(θ - θ₀)²Energy required to bend the angle between three bonded atoms from its equilibrium value (θ₀).
Torsional (Dihedral) AngleΣVₙ[1 + cos(nφ - γ)]Energy associated with the rotation around a central bond in a sequence of four atoms.
Van der Waals4ε[(σ/r)¹² - (σ/r)⁶]Lennard-Jones potential describing short-range repulsion and long-range attraction between non-bonded atoms.
Electrostatic (Coulomb)(qᵢqⱼ) / (4πε₀rᵢⱼ)Energy of interaction between the partial charges (q) on two non-bonded atoms.

Lattice Energy and Cohesive Properties

Lattice energy and cohesive energy are fundamental parameters that quantify the stability of a crystalline solid. Cohesive energy is the energy required to break down the solid into its constituent isolated neutral atoms, providing a direct measure of the strength of the bonds holding the material together. matlantis.com Lattice energy, similarly, describes the energy released when gaseous ions combine to form a solid ionic lattice.

The calculation of these properties is a significant application of computational quantum mechanics. Methods like Density Functional Theory (DFT) and Hartree-Fock theory are widely used to compute the total energy of a crystal. numberanalytics.com The cohesive energy (E_coh) is typically calculated by subtracting the total energy of the bulk crystal (E_bulk) from the sum of the energies of the individual, isolated atoms (E_iso) that make up the crystal's formula unit. matlantis.com

E_coh = E_bulk - ΣE_iso

For calculations involving extended solid systems, the energy at 0 K is approximated by the "energy for sigma->0" value obtained from the simulations, which extrapolates the internal energy to absolute zero. vasp.at While specific, experimentally verified lattice and cohesive energy values for this compound are not extensively documented in the literature, DFT calculations provide a robust framework for their prediction. numberanalytics.comaps.org The accuracy of these predictions depends heavily on the chosen exchange-correlation functional. arxiv.org

Table 1: Illustrative Cohesive Energies of Various Solids Calculated via Computational Methods This table provides examples of cohesive energies for different material types to illustrate typical values. Specific calculated values for this compound are not available in the cited literature.

MaterialCrystal StructureComputational MethodCalculated Cohesive Energy (eV/atom)
Copper (Cu)FCCDFT~3.5 numberanalytics.com
Silicon (Si)Diamond CubicHartree-Fock~4.6 numberanalytics.com
Argon (Ar)FCCEmpirical Methods~0.08 numberanalytics.com

Defect Formation Energies and Diffusion Pathways

Point defects, such as vacancies, interstitials, and antisite defects (where atoms swap positions), are omnipresent in crystalline materials and profoundly influence their properties, including ionic conductivity. scm.com The energy required to create a defect, known as the defect formation energy, determines its concentration at thermodynamic equilibrium. github.io This energy can be calculated using first-principles methods within a supercell approach. readthedocs.io The formation energy for a defect X in a charge state q is given by:

E_f[X^q] = E_tot[X^q] - E_tot[bulk] + Σn_iμ_i + qE_F + Δq

Here, E_tot[X^q] and E_tot[bulk] are the total energies of the supercell with and without the defect, respectively. The term Σn_iμ_i accounts for the energy of the atoms added or removed (with chemical potential μ_i), and qE_F represents the energy associated with the charge state relative to the Fermi level (E_F). github.io

For manganese-containing phosphates, which are often studied for battery applications, understanding defect energetics is critical. In related compounds like Na₄M₃(PO₄)₂P₂O₇ (where M can be Mn), the most energetically favorable intrinsic defect is calculated to be the Na/M antisite pair. acs.org In LiMnPO₄, studies have also focused on antisite defects involving Li and Mn. acs.org

The movement of ions through the crystal lattice, or diffusion, is essential for applications like batteries. Computational methods, such as the Nudged Elastic Band (NEB) method, are used to map the minimum energy pathway for an ion to hop from one site to another and to calculate the activation energy barrier for this process. ibs.re.kr Molecular dynamics (MD) simulations can also predict diffusion coefficients. acs.orgresearchgate.net For various sodium manganese phosphates, 3D networks for Na⁺ diffusion have been identified with activation barriers in the range of 0.20–0.24 eV, suggesting good ionic mobility. acs.org Atomistic simulations have also shown that strain can reduce the migration barrier for ions in olivine-type phosphates. aip.org

Table 2: Calculated Defect and Diffusion Properties in Manganese-based Phosphates This table presents data from related manganese phosphate compounds to illustrate the application of computational methods, as specific data for this compound is limited.

Compound SystemDominant Defect TypeDiffusion PathwayActivation Energy (eV)Computational Method
Na₄Mn₃(PO₄)₂(P₂O₇)Na/Mn Antisite Pair acs.org3D Na⁺ Migration acs.org0.20 - 0.24 acs.orgMD, DFT acs.org
Na₄₋ₓMn₃(PO₄)₂(P₂O₇)-3D Na⁺ Migration ibs.re.krLow (specific value not given) ibs.re.krDFT (NEB) ibs.re.kr
Strained Olivine Phosphate-Na⁺/Li⁺ Migration aip.orgReduced by tensile strain aip.orgAtomistic Simulation aip.org

Computational Prediction of Novel this compound Phases

A powerful application of modern computational materials science is the ab initio prediction of new, stable, or metastable compounds before their experimental synthesis. berkeley.eduaip.org High-throughput screening, which involves performing calculations on thousands of hypothetical structures, allows researchers to identify promising new materials with desired properties.

A key metric used in these predictions is the "energy above the convex hull" or simply "energy above the hull." berkeley.edu The convex hull represents the line or plane connecting the energies of the most stable known phases in a given chemical system. A new compound predicted to have an energy on the hull is thermodynamically stable, while a compound with an energy slightly above the hull may be synthesizable as a metastable phase. A large positive energy above the hull indicates thermodynamic instability. berkeley.edu

This predictive methodology has been successfully applied to phosphate chemistries. For instance, a novel family of carbonophosphates, including Na₃Mn(PO₄)(CO₃), was first predicted through computational stability analysis and subsequently synthesized. berkeley.edu The calculations correctly predicted that the compound would be stable, with a significant energy below the hull, indicating a strong thermodynamic driving force for its formation. berkeley.edu This approach has also been used to identify previously unknown cathode materials for lithium-ion batteries, such as Li₉V₃(P₂O₇)₃(PO₄)₂, which was later confirmed experimentally. aip.org

Table 3: Examples of Computationally Predicted Novel Phosphate Compounds

Predicted CompoundPredicted StabilitySynthesis OutcomeApplication
Na₃Mn(PO₄)(CO₃)Stable (Energy below hull) berkeley.eduSuccessfully synthesized berkeley.eduNot specified
Na₃Zn(PO₄)(CO₃)Mildly stable (2 meV/atom above hull) berkeley.eduSynthesis unsuccessful berkeley.eduNot specified
Li₉V₃(P₂O₇)₃(PO₄)₂Predicted to be a promising cathode aip.orgSuccessfully synthesized and tested aip.orgBattery Cathode

Thermodynamic Stability and Phase Diagram Calculations

Understanding the thermodynamic stability of a compound across different temperatures, pressures, and chemical environments is crucial for controlling its synthesis and predicting its behavior. Computational thermodynamics, through methods like CALPHAD (CALculation of PHAse Diagrams) and DFT-based energy calculations, allows for the construction of phase diagrams that map out the regions of stability for various phases. numberanalytics.comstorion.ru

For manganese hydrogen phosphates, thermal analysis provides direct information on their stability. Studies on manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O) show that it decomposes in distinct steps upon heating. researchgate.netacs.org The first step involves dehydration, followed by a decomposition and condensation reaction at higher temperatures to form manganese tetrametaphosphate (Mn₂P₄O₁₂). researchgate.netacs.org The activation energies and thermodynamic parameters (enthalpy ΔH, Gibbs free energy ΔG, and entropy ΔS) for these transformations have been determined. researchgate.netacs.org The positive values for ΔH and ΔG indicate that the decomposition processes are endothermic and non-spontaneous, requiring heat input. researchgate.netacs.org

In addition to temperature, stability can be mapped as a function of electrochemical potential and pH in aqueous environments using Pourbaix (Eh-pH) diagrams. nrc.gov Computational studies can generate these diagrams from first principles, providing insights into the stable manganese phosphate and oxide species under different redox and pH conditions. snu.ac.kr For the broader Mn-P-O-H system, thermodynamic databases are used to calculate the stability of various solid and aqueous species. nih.gov

Table 4: Thermal Decomposition Stages and Thermodynamics of Mn(H₂PO₄)₂·2H₂O

Decomposition StageTemperature Range (°C)ReactionThermodynamic ParameterValue (kJ/mol)
Dehydration~100 - 250Mn(H₂PO₄)₂·2H₂O → Mn(H₂PO₄)₂ + 2H₂OActivation Energy (E)71.61 - 85.3 researchgate.netacs.org
Enthalpy (ΔH)67.58 researchgate.net
Gibbs Free Energy (ΔG)180.77 researchgate.net
Decomposition~250 - 4502Mn(H₂PO₄)₂ → Mn₂P₄O₁₂ + 4H₂OActivation Energy (E)30.71 - 138.8 researchgate.netacs.org
Enthalpy (ΔH)166.70 researchgate.net
Gibbs Free Energy (ΔG)285.51 researchgate.net

Advanced Spectroscopic Characterization of Manganese Hydrogen Phosphate

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. In the context of manganese hydrogen phosphate (B84403), these methods are instrumental in identifying the functional groups present, particularly the phosphate (PO₄) and hydroxyl (OH) groups, and in characterizing the state of water molecules within the crystal lattice. capes.gov.brtandfonline.com

The vibrational spectra of manganese hydrogen phosphates are characterized by distinct bands corresponding to the internal vibrations of the HPO₄²⁻ or H₂PO₄⁻ ions. The spectra for manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O), for example, show vibrational couplings between the stretching and bending PO₄ modes and the bending POH vibrations. researchgate.net

In manganese hydrogen phosphate trihydrate (MnHPO₄·3H₂O), the O–H stretching vibrations of the HPO₄²⁻ ions result in a complex feature in the FTIR spectrum known as the A,B,C trio, although often only the A and B components are clearly resolved. capes.gov.br The stretching vibrations of the P-O bonds within the phosphate group are typically observed at specific wavenumbers, providing a fingerprint for the phosphate anion. For instance, in manganese zinc hydrogen phosphate, an intense peak around 1110 cm⁻¹ is attributed to the stretching mode of the P–O bond. bohrium.com The in-plane bending of P–O–H can be identified with certainty, while the assignment of the out-of-plane bending is more tentative. capes.gov.br

In the mineral hureaulite, which contains both (PO₄)³⁻ and (HPO₄)²⁻ units, Raman spectroscopy can distinguish between them. A strong, sharp band at 959 cm⁻¹ is assigned to the P-O stretching vibrations of the HPO₄²⁻ units, while a band at 989 cm⁻¹ corresponds to the PO₄³⁻ stretching vibration. researchgate.net Further bands between 1007 cm⁻¹ and 1083 cm⁻¹ are attributed to antisymmetric stretching vibrations of both phosphate and hydrogen phosphate units. researchgate.net The bending modes of the phosphate groups (ν₄ and ν₂) also provide evidence for the symmetry of the phosphate anion within the crystal structure. researchgate.netnih.gov

Interactive Data Table: Vibrational Frequencies in Manganese Phosphates

Compound/MineralTechniqueWavenumber (cm⁻¹)AssignmentReference(s)
MnZnHPO₄FTIR~1110P–O stretching mode bohrium.com
HureauliteRaman959P-O stretching of HPO₄²⁻ researchgate.net
HureauliteRaman989P-O stretching of PO₄³⁻ researchgate.net
HureauliteRaman1007-1083Antisymmetric P-O and H-O-P stretching researchgate.net
HureauliteRaman531-582ν₄ bending modes of HPO₄²⁻ and PO₄³⁻ researchgate.net
HureauliteRaman414, 455ν₂ bending modes of HPO₄²⁻ and PO₄³⁻ researchgate.net
FairfielditeRaman~600ν₄ phosphate bending modes nih.gov
FairfielditeRaman400-450ν₂ phosphate bending modes nih.gov
FairfielditeIR3040, 3139, 3271OH stretching bands nih.gov

FTIR and Raman spectroscopy are highly sensitive to the vibrations of water molecules, making them ideal for studying the hydration states in this compound. The spectra reveal information about the presence of water, its bonding environment, and the strength of hydrogen bonds. mdpi.com

In MnHPO₄·3H₂O, which contains three crystallographically different types of water molecules, the spectrum in the H-O-H bending region shows two bands of considerable intensity. capes.gov.br The stretching region of the water spectrum is simpler than might be expected from the structural complexity. capes.gov.br In manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O), three distinct bands corresponding to water librations (wagging, rocking, and twisting) are observed in both IR and Raman spectra. researchgate.net These librational modes are often coupled with the bending modes of the phosphate ions. researchgate.net

The OH stretching bands are particularly informative. In the mineral laueite (Mn²⁺Fe₂³⁺(PO₄)₂(OH)₂·8H₂O), intense Raman bands at 3379 and 3478 cm⁻¹ are attributed to the OH stretching of hydroxyl units, while broad infrared bands in the same region are assigned to water stretching vibrations. ufop.br The position of these bands can be used to estimate the strength and distances of the hydrogen bonds within the structure. researchgate.netnih.gov For example, in the mineral fairfieldite, broad OH stretching bands are used to estimate hydrogen bond distances of 2.658 Å and 2.730 Å. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei. For this compound, solid-state ³¹P and ¹H NMR are particularly valuable for elucidating structural details that are not accessible by diffraction methods alone.

Solid-state ³¹P NMR spectroscopy provides direct information about the phosphate groups in the structure. The chemical shift of the ³¹P nucleus is highly sensitive to its local bonding environment, including the number of attached protons and the nature of the coordinating manganese ions. osti.gov Different phosphorus sites within a crystal lattice will give rise to distinct resonances in the ³¹P magic-angle spinning (MAS) NMR spectrum. osti.govnih.gov For instance, ³¹P MAS NMR can distinguish between phosphate and phosphonate (B1237965) groups in mixed-anion materials. osti.gov The technique is also used to characterize the various phosphorus populations in amorphous and crystalline calcium phosphates, a principle that extends to manganese phosphates. nih.gov

¹H MAS NMR complements the ³¹P data by providing information on the proton environments, such as those in hydroxyl groups and water molecules. nih.gov The chemical shifts of protons are sensitive to their involvement in hydrogen bonding. nih.gov By using techniques like ¹H→³¹P cross-polarization (CP), it is possible to identify ³¹P sites that are in close spatial proximity to protons, thereby mapping the connectivity between phosphate and hydrogen-containing species. nih.gov

The presence of the paramagnetic Mn²⁺ ion has a profound effect on the NMR spectra. Manganese ions possess unpaired electrons that create a strong local magnetic field. This leads to significant paramagnetic relaxation enhancement (PRE) of nearby nuclear spins, causing a dramatic broadening of their NMR resonance lines. scispace.comoup.com The extent of this line broadening is proportional to r⁻⁶, where r is the distance between the nucleus (¹H or ³¹P) and the Mn²⁺ ion. oup.com

This effect, while complicating the acquisition of high-resolution spectra, can be exploited as a powerful analytical tool. The paramagnetic broadening of ¹H and ³¹P signals can be used to probe the distances and interactions between these nuclei and the manganese centers. scispace.com Studies on manganese ion binding to RNA duplexes have shown that specific broadening of certain proton peaks can identify precise metal ion binding sites. oup.com

The interaction between the manganese electronic spin and the nuclear spins of phosphorus and protons is not only dipolar (through-space) but can also have a scalar (through-bond) component. scispace.com The scalar interaction, in particular, causes very rapid T₂ relaxation, and its analysis can provide insights into the kinetics of ligand exchange and the nature of the chemical bonding between the phosphate/hydroxyl groups and the manganese ion. scispace.com

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)

XPS and AES are surface-sensitive techniques that provide information about the elemental composition and chemical states of atoms in the top few nanometers of a material's surface. cityu.edu.hkiitm.ac.in

XPS analysis of manganese phosphates involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state. researchgate.net For this compound, XPS spectra typically show core levels for Mn, P, O, and C (from surface adventitious carbon). researchgate.net

The Mn 2p spectrum is particularly useful for determining the oxidation state of manganese. The spectrum is split into two peaks, Mn 2p₃/₂ and Mn 2p₁/₂, and may feature shake-up satellite peaks that are characteristic of high-spin Mn²⁺ in an ionic bonding environment. researchgate.netaip.org The P 2p spectrum provides information on the phosphate group, with typical binding energies around 133-134 eV. researchgate.net The O 1s spectrum can often be deconvoluted into components representing oxygen in phosphate groups (P-O), hydroxyl groups (O-H), and adsorbed water. researchgate.net These analyses can reveal shifts in electron density between the metal ions and the phosphate groups. researchgate.net

Auger Electron Spectroscopy (AES) is another surface analysis technique that complements XPS. libretexts.orgfiveable.me It is based on the Auger effect, a three-electron process that begins with the removal of a core electron, typically by an electron beam. cityu.edu.hkiitm.ac.in An outer-shell electron then fills the vacancy, and the energy released from this transition is transferred to another electron, which is ejected from the atom as an Auger electron. fiveable.me The kinetic energy of the Auger electron is characteristic of the parent atom, allowing for elemental identification (except for H and He). iitm.ac.in While specific AES studies on this compound are not widely reported, the technique is well-suited for elemental mapping of surfaces and depth profiling when combined with ion sputtering, which could be used to study compositional changes or impurities on the surface of this compound crystals. iitm.ac.in

Surface Elemental Composition and Oxidation States of Manganese

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the constituents in this compound.

Elemental Composition: XPS analysis of manganese phosphate materials confirms the presence of manganese (Mn), phosphorus (P), and oxygen (O) as the primary elements on the surface. researchgate.netaip.org In some preparations, particularly those involving phosphating processes on steel substrates, iron (Fe) can also be detected, indicating its incorporation into the coating. mdpi.com For instance, a study on manganese phosphating coatings on steel showed a surface atomic concentration ratio of P:Mn:Fe to be approximately 50:37:13. mdpi.com

Oxidation State of Manganese: The oxidation state of manganese is a critical parameter influencing the material's properties. In this compound (MnHPO₄), manganese predominantly exists in the +2 oxidation state (Mn²⁺). nih.gov This is confirmed by the binding energies of the Mn 2p core level peaks in the XPS spectrum. The Mn 2p spectrum typically shows two main peaks, Mn 2p₃/₂ and Mn 2p₁/₂, located at specific binding energies. For Mn²⁺ in phosphate environments, the Mn 2p₃/₂ peak is observed around 641.1 eV and the Mn 2p₁/₂ peak around 653.3 eV. researchgate.net The presence of characteristic shake-up satellite peaks accompanying the main Mn 2p peaks further supports the ionic nature of the Mn-O bond and the +2 oxidation state. aip.org Studies on various manganese phosphate compounds have consistently identified the Mn(II) state through XPS analysis. nih.gov

The following table summarizes representative XPS data for manganese phosphate compounds:

Element Core Level Binding Energy (eV) Inferred Oxidation State
ManganeseMn 2p₃/₂~641.1Mn²⁺
ManganeseMn 2p₁/₂~653.3Mn²⁺
PhosphorusP 2p~132.9 - 134.0P⁵⁺ in (PO₄)³⁻ / (HPO₄)²⁻
OxygenO 1sO²⁻ in phosphate/oxide

Note: Exact binding energies can vary slightly depending on the specific compound and instrument calibration.

Chemical Bonding States on Surfaces

XPS also provides detailed information about the chemical bonding environment of the atoms on the surface of this compound.

The P 2p spectrum helps in understanding the nature of the phosphate groups. The spectrum can often be deconvoluted into multiple peaks, indicating the presence of different phosphate species such as orthophosphate (PO₄³⁻) and hydrogen phosphate (HPO₄²⁻). researchgate.netresearchgate.net For example, peaks located around 132.9 eV and 134.0 eV are attributed to (PO₄)³⁻ and hydrogen phosphate groups, respectively. researchgate.net This distinction is fundamental to identifying the compound as a hydrogen phosphate.

The O 1s spectrum provides insights into the different oxygen environments. It can typically be fitted with components corresponding to oxygen in the phosphate groups (P-O bonds) and, in hydrated forms, oxygen in water molecules (H₂O) or hydroxyl groups (OH⁻). The formation of Mn-O bonds, originating from the interaction between Mn²⁺ ions and the oxygen atoms of the phosphate groups, is a key feature identified through XPS. researchgate.net This demonstrates the shift of electron density from the metal ion to the phosphate ion, which is crucial for the material's chemical reactivity. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying materials with unpaired electrons. It is particularly powerful for investigating paramagnetic species like the Mn²⁺ ion. spectroscopyeurope.com

Analysis of Manganese Spin States and Local Symmetry

The Mn²⁺ ion has a high-spin d⁵ electron configuration (S=5/2) and a nuclear spin I=5/2, which gives rise to a characteristic six-line hyperfine structure in the EPR spectrum. researchgate.netacs.org The analysis of this spectrum provides detailed information about the spin state and the local symmetry of the manganese ions.

The shape and parameters of the EPR spectrum are highly sensitive to the coordination environment of the Mn²⁺ ion. In this compound, the Mn²⁺ ions are typically in an octahedral or distorted octahedral geometry. researchgate.netsnu.ac.kr This local symmetry influences the zero-field splitting (ZFS) parameters (D and E), which describe the removal of degeneracy of the spin levels in the absence of an external magnetic field. acs.orgnih.gov Multifrequency EPR studies can precisely determine these ZFS parameters, which in turn helps in distinguishing the nature of the first ligand sphere around the manganese ion. nih.gov For instance, spectra characteristic of Mn²⁺ complexes in solid form with octahedral geometry and axial symmetry have been observed. researchgate.net

Defect Analysis and Paramagnetic Centers

EPR spectroscopy is an invaluable tool for identifying and characterizing point defects and other paramagnetic centers within the crystal lattice of this compound. mdpi.com These defects can include vacancies, interstitial ions, or impurity atoms.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. nih.govberstructuralbioportal.org It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). acs.org

Local Coordination Environment of Manganese

The EXAFS region of the XAS spectrum contains information about the local atomic environment around the manganese atoms, including bond distances, coordination numbers, and the identity of neighboring atoms. berstructuralbioportal.orgacs.org

By analyzing the EXAFS data, it is possible to determine the precise Mn-O bond lengths and the number of nearest oxygen neighbors (the coordination number). In manganese phosphate compounds, Mn is typically coordinated to oxygen atoms from both phosphate groups and water molecules. For example, in hydrated manganese(II) phosphate (Mn₃(PO₄)₂·3H₂O), manganese atoms exist in distorted octahedral and trigonal bipyramidal geometries. snu.ac.kr EXAFS analysis can distinguish between different Mn-O bond distances within the coordination sphere. researchgate.net For instance, in situ EXAFS studies on related manganese phosphates during electrochemical processes have revealed changes in the Mn-O average coordination number, indicating structural transformations. nih.gov

The following table presents a conceptual summary of the type of information obtainable from EXAFS analysis of this compound:

Parameter Description Typical Findings for Manganese Phosphates
Mn-O Bond Distance The average distance between the central Mn atom and its neighboring oxygen atoms.Typically in the range of 2.0 Å to 2.2 Å for Mn²⁺-O bonds. researchgate.netarizona.edu
Coordination Number (CN) The number of nearest-neighbor atoms surrounding the central Mn atom.Often found to be 6 (octahedral coordination), but can vary. snu.ac.krnih.gov
Debye-Waller Factor A measure of the static and thermal disorder in the bond distances.Provides insight into the rigidity of the Mn coordination sphere.
Higher Shells Information about atoms beyond the first coordination shell, such as Mn-P or Mn-Mn distances.Helps to build a more complete picture of the local structure. nih.gov

These advanced spectroscopic techniques, when used in combination, provide a comprehensive understanding of the structure and electronic properties of this compound from the bulk to the surface at an atomic scale.

Manganese Oxidation State Determination

The precise determination of the manganese oxidation state in this compound and related compounds is critical for understanding their chemical, catalytic, and electronic properties. kseeg.orgnih.gov The valence state of manganese can significantly influence the material's behavior in various applications. kseeg.org Advanced spectroscopic techniques are indispensable tools for this purpose, providing element-specific information about the electronic structure. uu.nlspringernature.com The primary methods employed include X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Near-Edge Structure (XANES) spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within a material. kseeg.org The determination of manganese oxidation states (e.g., +2, +3, +4) is achieved by analyzing the binding energies of its core-level electrons, particularly the Mn 2p and Mn 3s photo-lines. kseeg.orgacs.org

Research on manganese-phosphate complexes has utilized XPS to confirm the oxidation state. In a study of the two-dimensional layered structure, [Mn(HPO₄)·(H₂O)₃], XPS analysis confirmed that manganese exists in the +2 oxidation state. researchgate.net The binding energy of the core electrons increases with an increasing oxidation state. kseeg.org For instance, the Mn 2p₃/₂ binding energies for MnO (Mn(II)), Mn₂O₃ (Mn(III)), and MnO₂ (Mn(IV)) have been determined as 640.9 eV, 641.5 eV, and 641.8 eV, respectively. kseeg.org

Another key indicator is the multiplet splitting of the Mn 3s peak, which arises from the coupling of the core-hole with the unpaired valence electrons in the 3d orbital. The magnitude of this splitting is sensitive to the number of 3d electrons and, therefore, to the oxidation state. acs.org While widely used, analysis of the Mn 2p₃/₂ spectra can sometimes yield results that appear more reduced, whereas analyses of Mn 3s and Mn 3p lines are often considered more robust for quantifying oxidation states in various manganese oxides. iaea.org

Table 1: Representative XPS Binding Energies for Manganese Oxidation States This table provides typical binding energy values for manganese oxides, which serve as standards for analyzing more complex materials like this compound.

Oxidation StateCompound StandardMn 2p₃/₂ Binding Energy (eV)Mn 3s Multiplet Splitting (eV)
Mn(II)MnO640.9 kseeg.org~6.0
Mn(III)Mn₂O₃641.5 - 641.8 kseeg.org~5.3
Mn(IV)MnO₂641.8 - 642.4 kseeg.org~4.5 - 4.7

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy

XANES spectroscopy, a type of X-ray Absorption Spectroscopy (XAS), is a powerful bulk-sensitive tool for determining the oxidation state and coordination geometry of an absorbing atom. uu.nlnih.gov The technique involves tuning the X-ray energy across an element's absorption edge (e.g., the Mn K-edge) and measuring the absorption coefficient. uu.nl The position of the absorption edge shifts to higher energies as the oxidation state of the manganese atom increases. osti.gov

Quantitative analysis of the Mn oxidation state can be performed by examining the energy of specific features in the XANES spectrum, such as the pre-edge peak or the main absorption edge. osti.gov Studies on manganese-containing soil particles, which include phosphate-bound species, have successfully used linear combination fitting of XANES spectra to evaluate the amounts of Mn²⁺, Mn³⁺, and Mn⁴⁺ and determine the average oxidation state. researchgate.net The shape and intensity of the pre-edge features provide information about the local geometry, such as distinguishing between octahedral and tetrahedral coordination, which can be pertinent to the distorted octahedral environment reported for Mn²⁺ complexes with phosphate and water ligands. researchgate.net

Table 2: Key XANES Features for Manganese Oxidation State Determination This table illustrates the correlation between the Mn K-edge energy and the oxidation state.

Oxidation StateFeatureTypical Energy Position (eV)
Mn(II)Main Absorption Edge~6548 - 6550
Mn(III)Main Absorption Edge~6550 - 6552
Mn(IV)Main Absorption Edge~6552 - 6554

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying materials with unpaired electrons, making it particularly suitable for characterizing paramagnetic manganese species such as Mn(II) (3d⁵), Mn(III) (3d⁴), and Mn(IV) (3d³). springernature.comnih.gov Each paramagnetic oxidation state of manganese has a characteristic EPR spectrum, defined by its g-value and hyperfine coupling constant (A) arising from the interaction of the electron spin with the nuclear spin of ⁵⁵Mn (I = 5/2). nih.gov

In phosphate environments, EPR has been used to identify and distinguish between different manganese oxidation states. Studies on manganese-doped zinc pyrophosphate confirmed the presence of both Mn²⁺ and Mn⁴⁺ ions. researchgate.netaip.org The Mn²⁺ ion (S=5/2) typically shows a characteristic six-line hyperfine structure centered at a g-value close to 2.00, whereas the Mn⁴⁺ ion (S=3/2) exhibits different fine transitions and a g-value less than 2.00. researchgate.netaip.org The analysis of an enzyme-bound Mn(III) intermediate, trapped using pyrophosphate, revealed distinct magnetic properties, including a specific hyperfine coupling value and zero-field splitting (ZFS), which differ from those of other manganese species. escholarship.org These findings provide a spectroscopic basis for identifying Mn(III) in phosphate coordination environments.

Table 3: Characteristic EPR Parameters for Different Manganese Oxidation States in Phosphate-Related Systems Data derived from studies on manganese in pyrophosphate and other complexes, applicable to this compound analysis.

Manganese SpeciesSpin State (S)Key Spectral Features
Mn(II)5/2Five fine transitions, g ≈ 2.00, characteristic six-line hyperfine pattern. researchgate.net
Mn(III)2Often EPR silent in integer spin states, but can be detected in specific environments (e.g., parallel-mode EPR) with distinct hyperfine coupling and ZFS values. escholarship.org
Mn(IV)3/2Three fine transitions, g < 2.00. researchgate.net

Electrochemical Behavior and Advanced Functional Applications of Manganese Hydrogen Phosphate

Charge Transfer Kinetics and Ionic Conductivity Mechanisms

The electrochemical performance of manganese hydrogen phosphate (B84403) (MnHPO₄) is intrinsically linked to its charge transfer kinetics and the mechanisms governing ionic conductivity. These factors dictate the efficiency and rate at which charge can be stored and released, making them critical areas of study for optimizing its use in various applications.

Proton Conduction Pathways

Manganese hydrogen phosphate and related metal phosphates are recognized for their potential as proton conductors, a property largely dependent on the presence of hydrogen-bond networks within their crystal structures. mdpi.comencyclopedia.pub The Grotthuss mechanism is a primary model for explaining proton transport in these materials, wherein protons hop along these hydrogen-bonded chains. mdpi.comresearchgate.net

In hydrated manganese phosphate compounds, such as (C₂H₁₀N₂)Mn₂(HPO₄)₃, water molecules play a crucial role in forming dense hydrogen-bond networks, which facilitate efficient proton transfer. mdpi.comencyclopedia.pub This water-assisted transport is vital for achieving high proton conductivity at ambient temperatures and high humidity. mdpi.comencyclopedia.pubrsc.org For instance, (C₂H₁₀N₂)Mn₂(HPO₄)₃ exhibits a proton conductivity of 1.64 × 10⁻³ S·cm⁻¹ at 20 °C and 99% relative humidity (RH). mdpi.comencyclopedia.pub The efficiency of these pathways is influenced by the structural arrangement, where layered or open-framework structures can create channels for proton movement. mdpi.comencyclopedia.pubrsc.org The presence of protonated organic molecules within the structure can further enhance these networks. rsc.org

The conductivity is highly dependent on environmental conditions. As humidity increases, more water molecules become available to participate in the hydrogen-bonding network, thus promoting proton hopping and increasing conductivity. rsc.org Conversely, under anhydrous conditions, the proton conductivity is significantly lower but can be improved at elevated temperatures. mdpi.com

Table 1: Proton Conductivity of Various Metal Phosphates

Compound Conductivity (S·cm⁻¹) Conditions Conduction Mechanism Reference
(C₂H₁₀N₂)Mn₂(HPO₄)₃ 1.64 × 10⁻³ 20 °C, 99% RH Grotthuss-type mdpi.comencyclopedia.pub
(C₄H₁₂N₂)₁.₅[Fe₂(OH)(H₂PO₄)(HPO₄)₂(PO₄)]·0.5H₂O 5.14 × 10⁻⁴ 40 °C, 99% RH Grotthuss-type encyclopedia.pub
(NH₃(CH₂)₃NH₃)₂[Fe₄(OH)₃(HPO₄)₂(PO₄)₃]·4H₂O 8.0 × 10⁻⁴ 44 °C, 99% RH Grotthuss-type encyclopedia.pub
(NH₄)₃Zr(H₂/₃PO₄)₃ 1.45 × 10⁻³ 180 °C, anhydrous Hydrogen-bonding chains mdpi.com
α-Zinc Phosphate ~10⁻⁴ 160 °C, anhydrous - mdpi.comencyclopedia.pub
1D Open-Framework Metal Phosphate (Compound 1) 1.11 × 10⁻² 333 K, 99% RH Grotthuss-type rsc.org

Electronic and Mixed Ionic-Electronic Conduction

In the context of battery electrodes, efficient electronic conduction is crucial for facilitating the redox reactions at the heart of energy storage. The combination of ionic and electronic pathways allows for charge to be transported both through the electrolyte and within the solid electrode material. google.com For instance, in manganese-substituted yttria-stabilized zirconia, increasing the manganese content leads to a transition from a predominantly ionic conductor to a mixed conductor, and eventually to a material with prevailing electronic conduction under oxidizing conditions. mdpi.com The electrical conductivity in some manganese cobalt phosphates is noted to be higher for trivalent cations (Co³⁺ and Mn³⁺) due to improved electron transport. nih.gov

Electrode Interface Chemistry and Stability

The interface between the this compound electrode and the electrolyte is a dynamic region where crucial electrochemical reactions occur. The chemistry and stability of this interface significantly impact the long-term performance and durability of electrochemical devices.

Solid-Electrolyte Interphase (SEI) Formation

In many battery systems, a passivating layer known as the solid-electrolyte interphase (SEI) forms on the electrode surface during the initial electrochemical cycles. nih.govwiley.com This layer is created by the decomposition of electrolyte components. nih.govumich.edu An ideal SEI is electronically insulating but ionically conductive, preventing further electrolyte degradation while allowing for the transport of charge-carrying ions. rsc.org

Electrochemical Cycling Stability and Degradation Pathways

The electrochemical cycling stability of this compound electrodes is a measure of their ability to maintain capacity over repeated charge and discharge cycles. scispace.comresearchgate.net Degradation can occur through several pathways, including the dissolution of manganese into the electrolyte, phase transformations, and mechanical degradation of the electrode structure. slideshare.netnih.govmdpi.com

Manganese dissolution is a significant issue, particularly for manganese-based cathodes, as it leads to a loss of active material and can negatively affect the performance of the anode. umich.eduacs.org The dissolved manganese ions can be deposited elsewhere in the cell, leading to increased impedance and capacity fade. umich.edu

However, certain manganese phosphate structures exhibit good chemical and structural stability. For example, a composite of manganese phosphate with graphene foam demonstrated excellent cycling stability, retaining 96% of its capacitance after 10,000 cycles. scispace.com The inherent stability of the phosphate framework, characterized by strong P-O covalent bonds, contributes to the structural integrity of the electrode during cycling. rsc.org Strategies to improve stability include creating composite materials, doping with other metals, and applying surface coatings. rsc.orgscispace.comresearchgate.net For instance, iron-substituted lithium manganese phosphate has shown improved cycling stability compared to its unsubstituted counterpart. atlantis-press.com

Redox Chemistry of Manganese in Phosphate Frameworks

The ability of manganese to exist in multiple oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺) is fundamental to the electrochemical functionality of this compound and related phosphate-based materials in energy storage applications. nih.govrsc.orgacs.org The redox reactions involving these different manganese states are what enable the storage and release of energy.

In the context of sodium-ion batteries, manganese-rich phosphates are considered promising high-voltage cathode materials. rsc.org The redox couple Mn²⁺/Mn³⁺ typically occurs at around 3.6 V versus Na⁺/Na, while the Mn³⁺/Mn⁴⁺ couple is observed at a higher voltage of approximately 4.2 V. rsc.org The ability to access multiple redox couples in a single material can lead to higher energy densities. rsc.orgresearchgate.net

The specific redox potentials can be influenced by the local chemical environment within the phosphate framework. The strong inductive effect of the polyanion groups, such as (PO₄)³⁻, tends to raise the operating voltage compared to oxide-based cathodes. rsc.org

The reversibility of these redox reactions is crucial for the cycling performance of the battery. researchgate.net In some systems, like Na₄MnCr(PO₄)₃, highly reversible Mn²⁺/Mn³⁺ and Mn³⁺/Mn⁴⁺ redox couples have been demonstrated, contributing to excellent cycling stability. rsc.orgresearchgate.net However, challenges such as the disproportionation of Mn³⁺ into Mn²⁺ and Mn⁴⁺ can lead to manganese dissolution and capacity fade. researchgate.net The stability of the different manganese oxidation states is therefore a key factor in designing durable phosphate-based cathode materials. nih.govnih.gov

Table 2: Redox Potentials of Manganese in Phosphate Frameworks for Sodium-Ion Batteries

Redox Couple Approximate Voltage (vs. Na⁺/Na) Reference
Mn²⁺/Mn³⁺ ~3.6 V rsc.org
Mn³⁺/Mn⁴⁺ ~4.2 V rsc.org
Mn²⁺/Mn³⁺ in Na₄MnCr(PO₄)₃ 3.44 V (reduction) / 3.75 V (oxidation) rsc.org
Mn³⁺/Mn⁴⁺ in Na₄MnCr(PO₄)₃ 4.10 V (reduction) / 4.24 V (oxidation) rsc.org

Valence State Changes during Electrochemical Processes

The electrochemical functionality of this compound is fundamentally governed by the reversible redox transitions of manganese ions. Manganese is known for its ability to exist in multiple stable oxidation states, primarily Mn(II), Mn(III), and Mn(IV), which allows for facile electron transfer during electrochemical charge and discharge cycles. core.ac.uk

During anodic polarization or charging processes, manganese(II) in the phosphate compound can be oxidized. The initial step often involves the one-electron oxidation of Mn(II) to Mn(III). rsc.orgosti.gov This transition is critical, as the resulting Mn(III) species is a potent oxidizing agent. Further oxidation to Mn(IV) can occur at higher potentials. For instance, in situ X-ray absorption spectroscopy (XAS) studies on related manganese phosphate catalysts have shown that the manganese oxidation state increases with a rising applied potential, confirming the transition from Mn(III) to Mn(IV)=O species at potentials up to 1.40 V. google.com Conversely, during cathodic processes or discharge, these higher oxidation states are reduced back to lower states, such as the reduction of Mn(III) to Mn(II). google.com

Mechanisms of Charge Compensation

In electrode materials, the charge neutrality during the insertion and extraction of ions (like Li⁺ or Na⁺) must be maintained. This is achieved through charge compensation mechanisms, which in this compound-based systems can involve both cationic and anionic redox processes.

The primary mechanism for charge compensation is the redox activity of the manganese cation. As an alkali ion is inserted into the cathode material during discharge, a manganese ion is reduced (e.g., Mn³⁺ → Mn²⁺) to balance the positive charge of the incoming ion. During charging, the reverse process occurs: the alkali ion is extracted, and the manganese ion is oxidized (e.g., Mn²⁺ → Mn³⁺).

Furthermore, in aqueous systems, the charge compensation mechanism can also involve protons (H⁺). google.com For MnO₂ electrodes in aqueous electrolytes, it has been suggested that the pseudofaradaic mechanism involves the participation of protons alongside other cations from the electrolyte. google.com The specific mechanism is highly dependent on the electrode's crystal structure, the electrolyte composition, and the operating potential window.

Electrochemical Sensing and Biosensing Applications

This compound has emerged as a promising material for the fabrication of electrochemical sensors and biosensors due to its inherent catalytic properties and the ease with which its surface can be functionalized.

Catalytic Activity for Electrochemical Reactions

Manganese (II) phosphate (MnP) exhibits significant catalytic activity, particularly towards the electroanalysis of reactive oxygen species (ROS). cas.cnresearchgate.net This catalytic behavior is exploited in electrochemical sensors where MnP is used as a modifier on an electrode surface, such as a glassy carbon electrode (GCE). cas.cnresearchgate.netresearchgate.net The sensing mechanism is based on the oxidation of Mn²⁺ to a higher valence state, such as MnO₂⁺, at a specific potential (around +0.65 V vs. Ag/AgCl). cas.cnresearchgate.net

This electrochemically generated higher-valent manganese species then acts as a catalyst for the oxidation of the target analyte. For example, in the detection of the superoxide (B77818) radical (O₂⁻•), the MnO₂⁺ produced at the electrode surface oxidizes the superoxide, a process that regenerates the Mn²⁺ catalyst. cas.cn This catalytic cycle leads to a significant enhancement of the anodic current in the presence of the analyte, forming the basis for its quantitative detection. cas.cnresearchgate.net This catalytic regeneration of the active species improves the sensitivity of the sensor. The process can be summarized as:

Electrochemical Oxidation : Mn²⁺ → MnO₂⁺ + e⁻ (at the electrode surface)

Catalytic Reaction : MnO₂⁺ + O₂⁻• → Mn²⁺ + O₂

This principle is also applied in enzymatic biosensors. For instance, in glucose or hydrogen peroxide sensors, manganese-based materials catalyze the oxidation or reduction of H₂O₂, which is a product of an enzymatic reaction involving glucose oxidase (GOx). acs.orgresearchgate.netgoogle.com During the catalytic decomposition of H₂O₂ in the presence of MnO₂, Mn⁴⁺ is reduced to Mn³⁺ or Mn²⁺. researchgate.net Applying an anodic potential facilitates the reverse oxidation, and the resulting current can be correlated to the analyte concentration. researchgate.net

Surface Modification for Enhanced Sensitivity and Selectivity

To improve the performance of manganese phosphate-based sensors, various surface modification strategies are employed. These modifications aim to increase the number of active sites, enhance electron transfer kinetics, and improve the selectivity of the sensor.

One effective strategy is the creation of organic-inorganic hybrid nanostructures, such as nanoflowers. rsc.orgosti.gov For example, electrochemical biosensors for the detection of ractopamine (B1197949) have been developed using Mn₃(PO₄)₂-protein hybrid nanocomposites. rsc.orgosti.gov In this approach, proteins like immunoglobulin G (IgG) or bovine serum albumin (BSA) act as templates during a self-assembly process, leading to the formation of flower-like nanostructures with a high surface area and abundant active sites. osti.gov These structures can be further functionalized, for instance, by incorporating gold nanoparticles (AuNPs) to create Mn₃(PO₄)₂@BSA@AuNPs, which serve as a highly sensitive layer for the biosensor. rsc.orgosti.gov

Another approach involves combining manganese (II) phosphate with other advanced nanomaterials to create a synergistic effect. cas.cnresearchgate.net Research has shown that modifying an electrode with a layer of diamond nanoparticles (DNP) prior to depositing MnP (GCE/DNP/MnP) results in a significantly larger current response compared to an electrode modified with MnP alone. cas.cn The DNPs are thought to increase electrical conductivity and provide a better scaffold for the MnP catalyst. cas.cn Similarly, 2D nanomaterials like ReS₂ have also been used to enhance the sensor signal. cas.cnresearchgate.net These composite materials facilitate better electronic transference, leading to enhanced sensitivity and lower limits of detection. cas.cnalibaba.com

The table below summarizes the performance of various electrochemical sensors based on modified manganese phosphate and related compounds.

Sensor PlatformAnalyteLinear RangeLimit of Detection (LOD)Reference
GCE/DNP/MnPSuperoxide (O₂⁻•)1.1 x 10⁻⁴ M - 1.0 x 10⁻³ M3.2 x 10⁻⁵ M researchgate.net
Mn₃(PO₄)₂@RACantiRactopamineNot Specified4.6 pg·mL⁻¹ osti.gov
Mn₃(PO₄)₂@IgGRactopamineNot Specified9.32 pg·mL⁻¹ osti.gov
Mn₃(PO₄)₂@BSA@AuNPsRactopamineNot Specified26 pg·mL⁻¹ osti.gov
MnO₂ NFs/rGO/GCEHydrogen Peroxide (H₂O₂)20 nM - 800 µM14.92 nM google.com
MOF MnOₓ-CNFs/GCEGlucose0.0011–9.1 mM0.23 μM chemrxiv.org

Role in Advanced Energy Storage and Conversion Technologies

The unique electrochemical properties of manganese phosphates position them as valuable materials in the development of next-generation energy storage and conversion systems, particularly in rechargeable batteries.

Cathode Material Development for Aqueous and Non-Aqueous Batteries

This compound plays a significant role, often as a precursor, in the synthesis of high-performance cathode materials for both non-aqueous and aqueous batteries.

Non-Aqueous Batteries: In the field of non-aqueous lithium-ion batteries (LIBs), this compound (MnHPO₄) and manganese dihydrogen phosphate (Mn(H₂PO₄)₂) are key starting materials for producing olivine-structured cathodes like lithium manganese phosphate (LiMnPO₄) and lithium manganese iron phosphate (LiMn₀.₈Fe₀.₂PO₄, LMFP). rsc.orgsemanticscholar.orggoogle.com These cathodes are attractive due to their high operating voltage (~4.1 V vs. Li/Li⁺ for LiMnPO₄), which leads to higher energy density compared to the widely used LiFePO₄. google.com

The synthesis process often involves reacting this compound with a lithium source. rsc.orgepo.org For example, a high-performance LiMn₀.₈Fe₀.₂PO₄@C cathode material has been constructed using a hydrated MnHPO₄ intermediate. rsc.org Another method involves ball-milling a mixture of elemental iron, manganese dioxide, and phosphoric acid to first obtain ferrothis compound, which is then reacted with a lithium source to produce the final LMFP cathode. google.com The use of these phosphate precursors is advantageous for achieving the desired stoichiometry and morphology of the final cathode material, which is crucial for good electrochemical performance. rsc.orgsemanticscholar.org

Aqueous Batteries: Manganese-based materials are also heavily investigated for aqueous rechargeable batteries, which offer benefits of low cost, high safety, and environmental friendliness. researchgate.netresearchgate.netstanford.edu An amorphous manganese phosphate (AMP) material, with the formula Na₁.₈Mn₄O₁.₄(PO₄)₃, has been fabricated for aqueous sodium-ion energy storage. researchgate.net A key advantage of this phosphate-based material is the insolubility of Mn²⁺, which helps to suppress the disproportionation of Mn³⁺ into soluble Mn²⁺ and Mn⁴⁺—a common cause of capacity decay in many manganese oxide cathodes. researchgate.net This stability allows for the participation of both the Mn³⁺/Mn²⁺ and Mn⁴⁺/Mn³⁺ redox couples, resulting in a high specific capacity of 253.4 mAh g⁻¹. researchgate.net

Furthermore, the development of manganese-rich phosphate cathodes with the NASICON structure, such as Na₄VMn(PO₄)₃, is a promising direction for sodium-ion batteries. acs.orgcas.cn While these are often synthesized from precursors like sodium dihydrogen phosphate, the research highlights the potential of manganese phosphate frameworks for stable and high-rate energy storage. osti.gov The robust nature of the phosphate polyanion stabilizes the structure during ion insertion and extraction, making these materials suitable for long-life aqueous energy storage systems. nih.govresearchgate.net

Pseudocapacitive Behavior and Supercapacitor Applications

This compound and related manganese phosphate compounds have emerged as promising materials for supercapacitors, primarily due to their pseudocapacitive properties. Pseudocapacitance is a charge storage mechanism that involves fast and reversible faradaic redox reactions occurring at or near the surface of the electrode material, which can provide higher specific capacitance and energy density compared to electric double-layer capacitors (EDLCs).

The charge storage in manganese phosphates is attributed to a combination of mechanisms, including rapid faradaic processes, pseudocapacitance, and electrical double-layer capacitance. uanl.mx The layered crystal structure of many manganese phosphates, such as the 2D nanosheets of manganese phosphate hydrate (B1144303), is particularly advantageous. website-files.com These structures, formed by Mn−O−P−O−Mn and Mn−O−Mn type bonding, create channels that facilitate the transport and intercalation/deintercalation of electrolyte ions, a key process for efficient pseudocapacitive charge storage. uanl.mxwebsite-files.com The strong P-O covalent bonds within the phosphate groups also impart significant chemical stability to the electrode structure, which is crucial for long-term cycling performance in supercapacitors. scispace.com

Research has demonstrated the potential of various forms of manganese phosphate as high-performance supercapacitor electrodes. For instance, two-dimensional manganese phosphate hydrate (MPP) nanosheets have exhibited excellent pseudocapacitive behavior. A symmetric supercapacitor device fabricated with these nanosheets delivered a notable gravimetric capacitance of 48.4 F/g at a scan rate of 5 mV/s and maintained 80% of this capacitance at a higher scan rate of 100 mV/s. website-files.com Furthermore, the device showed excellent cycling stability over 10,000 consecutive charge-discharge cycles. website-files.com

Another promising material is a form of this compound known as hureaulite (Mn₅(H₂O)₄(PO₃OH)₂(PO₄)₂), which possesses an open 3D network structure. uanl.mx This structure contains tunnels and a hydrogen bond network that facilitates the diffusion of OH⁻ ions from the electrolyte. uanl.mx Electrodes made from this material have achieved a maximum specific capacitance of 184 Fg⁻¹ at a scan rate of 5 mVs⁻¹ in a 3M KOH electrolyte. uanl.mx The charge storage mechanism is proposed to involve an interaction between the acidic protons in the tunnel structure and the electrolyte's hydroxide (B78521) ions. uanl.mx

While manganese phosphates like Mn₃(PO₄)₂ and MnPO₄ show intrinsic pseudocapacitive properties, their performance can be significantly enhanced by creating composites with conductive materials like graphene. scispace.comwiley.comresearchgate.net For example, Mn₃(PO₄)₂ nanoflakes combined with graphene have reportedly achieved a specific capacitance as high as 2086 F g⁻¹ at a sweep speed of 1 mV s⁻¹. researchgate.net Similarly, a composite of Mn₃(PO₄)₂ with graphene foam showed improved specific capacitance and excellent long-term cycle life, retaining 96% of its initial capacitance after 10,000 cycles. scispace.com

Table 1: Electrochemical Performance of Various Manganese Phosphate-Based Supercapacitors

Electrode Material Electrolyte Specific Capacitance Scan Rate / Current Density Cycling Stability Reference
2D Manganese Phosphate Hydrate (MPP) Nanosheets 3 M KOH 48.4 F/g 5 mV/s >80% retention after 10,000 cycles website-files.com
Hureaulite (Mn₅(H₂O)₄(PO₃OH)₂(PO₄)₂) 3 M KOH 184 F/g 5 mV/s Not Specified uanl.mx
Mn₃(PO₄)₂ Nanoflakes / Graphene Not Specified 2086 F/g 1 mV/s Not Specified researchgate.net
Mn₃(PO₄)₂ / Graphene Foam Not Specified Not Specified 2 A g⁻¹ 96% retention after 10,000 cycles scispace.com
Nanocrystalline MnPO₄·H₂O (Serrabrancaite) Not Specified Not Specified Not Specified Studied as electrode material researchgate.net

Photoelectrochemical Applications

Hydrated manganese phosphate compounds are gaining attention for their potential in photoelectrochemical (PEC) applications, particularly as catalysts for water oxidation. The development of efficient and robust water oxidation catalysts is a critical step toward realizing artificial photosynthesis and solar fuel production systems. acs.org The inspiration for using manganese-based materials in this context comes from the natural oxygen-evolving complex in Photosystem II, which utilizes a Mn₄CaO₅ cluster to oxidize water. acs.org

Hydrated manganese(II) phosphate (Mn₃(PO₄)₂·3H₂O) has been identified as an effective water oxidation catalyst. acs.org Its catalytic function is linked to its asymmetric geometry and flexible ligation, which are properties that echo the biological catalyst in photosynthesis. acs.org Furthermore, manganese(II) phosphate nanosheet assemblies have been shown to be efficient for electrocatalytic water oxidation in neutral aqueous solutions. researchgate.net

The semiconductor properties of manganese phosphate are fundamental to its photoelectrochemical activity. For example, Mn₃(PO₄)₂·3H₂O exhibits a significant absorption band within the visible light region, which is a desirable characteristic for a photocatalyst that aims to utilize solar energy. researchgate.net The band gap energy (Eg), which determines the portion of the solar spectrum a semiconductor can absorb and convert, can be calculated for these materials, confirming their potential for photocatalytic applications. researchgate.net Beyond water splitting, manganese phosphates are also being investigated for their electrocatalytic efficiency in the decomposition of pollutants like bisphenol A. researchgate.net

Catalytic Applications and Reaction Mechanisms of Manganese Hydrogen Phosphate

Heterogeneous Catalysis: Support and Active Site Contributions

In heterogeneous catalysis, manganese hydrogen phosphate (B84403) serves as a solid catalyst that is in a different phase from the reactants. Its efficacy stems from the nature of its active sites, which can be modulated by the support material and the specific crystalline form of the phosphate. The manganese centers can act as Lewis acidic sites, while the hydrogen phosphate groups can provide Brønsted acidity, enabling a variety of catalytic pathways.

Manganese hydrogen phosphate and related manganese phosphate compounds are effective catalysts for a variety of oxidation and reduction reactions, a capability largely attributed to the multivalent nature of manganese. The ability of manganese to shuttle between Mn(II), Mn(III), and Mn(IV) states is central to its catalytic cycle in these transformations.

Oxidation Reactions:

Manganese-based catalysts, including phosphates, are known to catalyze the oxidation of a wide range of organic substrates. For instance, manganese porphyrin complexes have demonstrated the ability to selectively hydroxylate C-H bonds, including those in complex steroid molecules. These reactions often proceed through a radical pathway, with the catalyst showing a preference for oxidizing tertiary C-H bonds over secondary and primary ones. The general mechanism involves the activation of an oxidant, such as hydrogen peroxide, by the manganese center to form a high-valent manganese-oxo species. This potent oxidizing agent then abstracts a hydrogen atom from the substrate, initiating the oxidation cascade.

In the context of supported catalysts, manganese oxides supported on materials like hydroxyapatite (B223615) have been shown to efficiently convert 5-hydroxymethylfurfural (B1680220) to 2,5-diformylfuran. researchgate.net The catalytic cycle in such systems involves the redox couple of Mn4+/Mn3+, where lattice oxygen participates in the oxidation process and is subsequently replenished by molecular oxygen. researchgate.net

Reduction Reactions:

Manganese catalysts are also active in reduction reactions, particularly in the hydrogenation of esters and carbonates. For example, a manganese(I) catalyst has been reported to facilitate the transfer hydrogenation of esters using ethanol (B145695) as the hydrogen source. In the realm of CO2 utilization, manganese complexes have been employed for the catalytic hydrogenation of cyclic carbonates to diols and methanol. The mechanism involves the activation of the catalyst, followed by the heterolytic cleavage of a hydrogen molecule. The resulting manganese-hydride species then effects the reduction of the carbonyl group in the substrate.

The versatility of this compound and its derivatives in both oxidation and reduction reactions makes them attractive candidates for the development of robust and efficient heterogeneous catalysts for organic synthesis.

The catalytic activity of this compound in organic transformations can also be attributed to its acidic and basic properties. The manganese(II) center can function as a Lewis acid, accepting electron pairs from substrates, while the hydrogen phosphate anion (HPO42-) can act as a Brønsted-Lowry acid (proton donor) or base (proton acceptor).

While extensive research on this compound as a dedicated acid-base catalyst for a broad range of organic reactions is still developing, its potential is evident. For example, in a relay catalysis system, a chiral manganese phosphate, formed in situ, has been shown to catalyze the asymmetric Michael addition of β-dicarbonyl compounds to ortho-quinone methides. nih.gov The Michael addition is a classic carbon-carbon bond-forming reaction that can be catalyzed by either acids or bases. In this context, the manganese phosphate likely acts as a Lewis acid, coordinating to the ortho-quinone methide to activate it for nucleophilic attack by the β-dicarbonyl compound. nih.gov

The acidic nature of manganese phosphating baths, which contain phosphoric acid and manganese salts, is well-established for the surface treatment of metals. phosphating.net This acidic environment facilitates the dissolution of the metal surface and the subsequent precipitation of a crystalline manganese phosphate layer. While this is not a direct example of catalysis in organic synthesis, it underscores the inherent acidic properties of the manganese phosphate system.

The potential for this compound to act as a solid acid catalyst is significant. Solid acids are advantageous in industrial processes as they are easily separable from the reaction mixture, reusable, and often less corrosive than liquid acids. Further research into the surface acidity of this compound and its application in acid-catalyzed reactions such as esterification, hydration, and condensation reactions could unveil new avenues for its use in green and sustainable chemistry.

Photocatalytic Activity and Mechanism of Charge Separation

This compound and related materials exhibit photocatalytic properties, enabling them to harness light energy to drive chemical reactions. This activity is contingent on the material's ability to absorb photons, generate electron-hole pairs, and effectively separate these charge carriers to prevent their recombination. The separated charges can then migrate to the catalyst surface to initiate redox reactions.

The photocatalytic process begins with the absorption of light by the semiconductor material. The energy of the absorbed photons must be equal to or greater than the band gap of the material, which is the energy difference between the valence band and the conduction band. For zinc manganese phosphate glasses, the optical band gap has been measured to be in the ultraviolet-visible region. researchgate.net The presence of manganese in the phosphate glass matrix influences the electronic structure and, consequently, the light absorption properties.

The absorption edge in such materials can be influenced by imperfections and follows the Urbach rule at lower energies. researchgate.net The band gap can be estimated from both optical absorption and photoconductivity measurements. researchgate.net For instance, in zinc manganese phosphate glasses, photocurrent generation is observed to start at photon energies around 4.5 eV. researchgate.net

Band Gap Engineering is a crucial strategy for enhancing the photocatalytic efficiency of materials like this compound. By modifying the chemical composition or crystal structure, the band gap can be tuned to absorb a larger portion of the solar spectrum, particularly visible light. This can be achieved through doping with other metals or non-metals, creating solid solutions, or controlling the particle size and morphology. For example, manganese-based Metal-Organic Frameworks (MOFs) have been synthesized with band gaps in the visible light range, demonstrating their potential as visible-light-driven photocatalysts.

Table 1: Optical Band Gaps of Manganese-Containing Phosphate Materials
Material CompositionMeasurement TechniqueEstimated Band Gap (eV)Reference
Zinc Manganese Phosphate GlassUV-VIS Spectroscopy & Photoconduction~4.5 - 5.24 researchgate.net
Mn(II)-based MOFDiffuse Reflectance Spectroscopy2.5

Upon light absorption and charge separation, the photogenerated electrons and holes can participate in redox reactions, often leading to the formation of highly reactive radical species. In aqueous environments, the holes in the valence band can oxidize water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), while electrons in the conduction band can reduce adsorbed oxygen to form superoxide (B77818) radicals (O2•−). These radicals are powerful oxidizing agents that can degrade organic pollutants or drive selective organic transformations.

In the context of manganese-based photocatalysis, the manganese ions themselves can play a direct role in radical generation. For instance, a dual photoredox/manganese catalytic system has been described for atom transfer radical addition (ATRA) reactions. biofuranchem.com In this system, a photoexcited catalyst oxidizes manganese(II) to manganese(III). The reduced photocatalyst then facilitates the single-electron reduction of an organic bromide to generate a carbon-centered radical. The manganese(III) species then promotes the transfer of a bromine atom to complete the catalytic cycle. biofuranchem.com

The reaction pathways in manganese-based photocatalysis are diverse and can be tailored for specific applications. For example, manganese complexes have been developed as photocatalysts for cross-coupling reactions. acs.org The proposed mechanism involves the photoexcitation of a Mn(III) complex, which then undergoes a single-electron transfer to an aryl bromide to generate an aryl radical. The resulting Mn(IV) complex can be further photoexcited to oxidize an arene, producing a second radical. The recombination of these radicals leads to the desired cross-coupled product. acs.org

Electro-Catalysis: Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR)

This compound and its derivatives have garnered significant attention as electrocatalysts for key energy conversion reactions, namely the Oxygen Evolution Reaction (OER) and the Oxygen Reduction Reaction (ORR). These reactions are fundamental to technologies such as water splitting for hydrogen production and fuel cells. The electrocatalytic performance of manganese phosphates is closely linked to the coordination environment and oxidation states of the manganese centers.

The Oxygen Evolution Reaction (OER) is the anodic half-reaction of water splitting, involving the four-electron oxidation of water to produce molecular oxygen. It is a kinetically sluggish reaction that requires a significant overpotential. Manganese-based materials are attractive OER catalysts due to the biological precedent of the manganese-calcium cluster in Photosystem II.

Research on homologous potassium manganese phosphates (KMnPO4 and KMnPO4·H2O) has provided insights into the OER mechanism. researchgate.netwikipedia.org It has been shown that the coordination of the manganese center plays a crucial role, with the 4-coordinated KMnPO4 exhibiting higher activity than the 6-coordinated monohydrate. researchgate.netwikipedia.org During the OER, Mn(III), Mn(IV), and Mn(V) intermediates are formed. The Mn(V)=O species has been identified as the key intermediate for the O-O bond formation step. researchgate.netwikipedia.org Computational studies have indicated that the structural flexibility of some manganese phosphates can stabilize the Jahn-Teller distorted Mn(III) state, thereby facilitating the initial Mn(II) oxidation. dtic.mil

The Oxygen Reduction Reaction (ORR) is the cathodic half-reaction in fuel cells, involving the reduction of oxygen to water. While platinum-based materials are the benchmark catalysts for ORR, their high cost and scarcity have driven the search for alternatives. Manganese oxides, often supported on carbon, have been investigated as ORR catalysts in alkaline media. The mechanism of ORR on manganese-based catalysts can proceed via a direct 4-electron pathway to hydroxide ions or a 2-electron pathway to peroxide intermediates. Doping manganese oxides with other metals like nickel or magnesium has been shown to enhance the ORR activity and favor the more efficient 4-electron pathway. nih.gov The presence of these dopants may stabilize the intermediate Mn(III)/Mn(IV) species, which are crucial for the charge transfer steps in the ORR process. nih.gov

Table 2: Electrocatalytic Performance of Manganese Phosphate-Based Materials for OER
CatalystElectrolytePotential for 1.0 mA·cm⁻² (V vs. RHE)Reference
KMnPO₄0.05 M PBS (pH 6.99)1.73
KMnPO₄·H₂O0.05 M PBS (pH 6.99)1.89

Active Sites and Intermediate Species Identification

The catalytic prowess of manganese phosphates is intrinsically linked to the nature of their active sites and the transient intermediate species formed during the reaction cycle. Research has identified that the coordination environment and geometry of manganese centers play a pivotal role in their catalytic efficiency.

Active Sites:

Structural and computational studies have revealed that native out-of-plane Manganese (Mn) centers, often with terminal water ligands, serve as accessible and preferential oxidation sites. These sites are considered critical for the initiation of the catalytic cycle. The asymmetry in the geometry of these Mn centers is believed to be a key factor in their ability to stabilize crucial intermediates. For instance, in certain manganese phosphate structures, the presence of both 4-coordinated and 6-coordinated Mn centers has been investigated, with the coordination flexibility influencing the reaction mechanism. The less-ordered Mn geometry induced by the bulky phosphate polyhedra can also contribute to the catalytic activity by facilitating the necessary structural rearrangements during catalysis.

Intermediate Species:

During the water oxidation process catalyzed by manganese phosphates, a series of manganese species with varying oxidation states are formed. The presence of Mn(III), Mn(IV), and Mn(V) intermediate species has been identified through various analytical techniques. The stabilization of the Jahn-Teller-distorted Mn(III) is considered a crucial step, facilitated by the structural flexibility of the manganese phosphate material. The subsequent formation of a high-valent Mn(V)=O species is demonstrated to be the key intermediate responsible for the O-O bond formation, which is often the rate-determining step in water oxidation. This Mn(V)=O species is in equilibrium with Mn(IV)=O, and the concentration of the former is believed to determine the intrinsic activity of the catalyst. The identification of these intermediates has been supported by techniques such as electrospray ionization mass spectrometry (ESI-MS) and electron paramagnetic resonance (EPR) spectroscopy in related manganese complexes.

The following table summarizes the key manganese intermediate species identified during the catalytic water oxidation by manganese phosphates and their proposed roles.

Intermediate SpeciesProposed Role in Catalytic Cycle
Mn(III) A crucial early intermediate, stabilized by the flexible phosphate framework.
Mn(IV)=O A key intermediate in the pathway to O-O bond formation.
Mn(V)=O The primary species responsible for the formation of the oxygen-oxygen bond.

Overpotential and Turnover Frequency Studies

The efficiency of an electrocatalyst is often evaluated by its overpotential and turnover frequency (TOF). The overpotential represents the extra potential required above the thermodynamic potential to drive a reaction at a certain rate, while the TOF quantifies the number of moles of product formed per mole of catalyst per unit time.

For manganese phosphate catalysts in the context of water oxidation, studies have focused on minimizing the overpotential to enhance energy efficiency. For instance, certain manganese phosphate materials require an overpotential of 563 mV to achieve a current density of 1 mA cm-2 in neutral aqueous solutions. The overpotential is influenced by the catalyst's composition and structure. For example, in a comparative study, KMnPO4 demonstrated a lower potential requirement (1.73 V vs. RHE) to reach a current density of 1.0 mA·cm−2 compared to KMnPO4•H2O (1.89 V vs. RHE), indicating a lower overpotential for the former.

The turnover frequency provides a measure of the intrinsic activity of the catalytic sites. While specific TOF values for this compound are not extensively reported, the principles of TOF determination in electrocatalysis are well-established. The TOF is intrinsically linked to the overpotential; a higher TOF at a lower overpotential signifies a more efficient catalyst. The relationship between log(TOF) and overpotential can often be linearized to create a Tafel plot, which provides insights into the reaction mechanism. The intrinsic turnover frequency at zero overpotential (TOF0) is a key parameter for catalyst benchmarking.

The table below presents representative overpotential data for manganese-based catalysts in water oxidation, highlighting the ongoing efforts to improve catalytic efficiency.

CatalystCurrent Density (mA·cm⁻²)Overpotential (mV)Reference
Manganese(II) phosphate nanosheets1563
KMnPO₄1~500 (estimated from 1.73 V vs RHE)
KMnPO₄·H₂O1~660 (estimated from 1.89 V vs RHE)

Surface Chemistry and Adsorption Phenomena in Catalysis

The surface of a heterogeneous catalyst like this compound is where the catalytic action takes place. Therefore, understanding its surface chemistry and the adsorption of reactants is crucial for elucidating the reaction mechanism and designing more efficient catalysts.

Adsorption Isotherms and Kinetics

The adsorption of reactant molecules onto the catalyst surface is the initial step in a heterogeneous catalytic reaction. Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium relationship between the concentration of a species in the fluid phase and its concentration on the surface of the adsorbent at a constant temperature. The kinetics of adsorption describe the rate at which this equilibrium is reached.

In the context of manganese phosphate catalysis, the adsorption of water molecules is a prerequisite for the water oxidation reaction. While specific adsorption isotherm and kinetic studies for water on this compound catalysts are not widely available, the principles of these phenomena are applicable. The adsorption process can be influenced by factors such as the surface area of the catalyst, the presence of specific functional groups on the surface, and the pH of the solution. For instance, the adsorption of phosphate ions on manganese-containing oxides has been shown to follow pseudo-second-order kinetics, suggesting a chemisorption process. This indicates the formation of a chemical bond between the adsorbate and the adsorbent.

In Situ Spectroscopic Monitoring of Catalytic Processes

To gain a deeper understanding of the catalytic mechanism, it is essential to study the catalyst under reaction conditions. In situ spectroscopic techniques allow for the real-time monitoring of changes in the catalyst's structure, oxidation state, and the formation of intermediate species during the catalytic process.

For manganese phosphate catalysts, in situ Raman and X-ray absorption spectroscopy (XAS) have proven to be powerful tools. In situ Raman spectroscopy can provide information about the vibrational modes of the catalyst and any adsorbed species, helping to identify changes in the manganese-oxygen bonds and the formation of high-valent manganese-oxo intermediates. For example, in situ Raman studies have demonstrated the flexibility of the catalyst's surface structure, which is favorable for water oxidation.

In situ X-ray absorption near-edge structure (XANES) spectroscopy is particularly useful for probing the electronic structure and average oxidation state of the manganese centers during catalysis. By monitoring the Mn L-edge and O K-edges, researchers can track the changes in manganese valence states as the applied potential is varied, providing direct evidence for the involvement of Mn(III), Mn(IV), and Mn(V) species in the catalytic cycle. These in situ studies have been instrumental in confirming the proposed reaction mechanisms and understanding the dynamic nature of the catalyst's active sites.

Catalyst Deactivation Mechanisms and Regeneration Strategies

Catalyst deactivation, the loss of catalytic activity and/or selectivity over time, is a significant challenge in industrial applications. Understanding the mechanisms of deactivation is crucial for developing strategies to mitigate this loss and regenerate the catalyst.

For manganese-based catalysts, deactivation can occur through several mechanisms. In the context of oxidation reactions, one pathway involves the reversible formation of inactive species, such as dinuclear Mn(III)/Mn(IV) complexes. Another potential deactivation route is the irreversible degradation of the ligand or support material under the harsh oxidative conditions. In some cases, the deposition of reaction byproducts or impurities from the feed can block the active sites, a phenomenon known as fouling or poisoning. For manganese-containing oxide catalysts used in selective catalytic reduction, deactivation can be caused by sulfur oxides and water vapor, which can lead to the deposition of ammonium (B1175870) sulfate (B86663) or the sulfation of active sites, as well as competitive adsorption of water.

Regeneration strategies aim to restore the catalyst's activity. For deactivation caused by the formation of inactive species, a change in reaction conditions or a specific treatment might reverse the process. For instance, if deactivation is due to the formation of higher-valent inactive manganese species, a reductive treatment could potentially regenerate the active lower-valent state. In cases of coking or fouling, the deposited material can sometimes be removed by thermal treatment in an oxidizing or inert atmosphere. For example, coked Mn/ZSM-5 catalysts used in the combustion of volatile organic compounds have been successfully regenerated by thermal and oxidative treatments. In the context of manganese electrolytes used in electrodeposition, regeneration methods involving the dissolution of electrolytic manganese metal powder have been explored to maintain the desired electrolyte composition. The choice of regeneration strategy depends heavily on the specific deactivation mechanism and the nature of the catalyst.

Environmental Interactions and Geochemical Relevance of Manganese Hydrogen Phosphate

Formation and Dissolution in Natural Aqueous Systems

The presence and stability of manganese hydrogen phosphate (B84403) in natural waters are governed by a delicate balance of chemical equilibria. The compound's formation is often a result of precipitation from solutions containing sufficient concentrations of dissolved Mn(II) and phosphate ions, while its dissolution can release these components back into the environment. chembk.com

The general insolubility of manganese phosphates means they can act as a sink for both manganese and phosphorus in certain environments. The dissolution of manganese phosphate minerals, conversely, acts as a source. For example, some studies have calculated the Ksp for manganese (II) phosphate, Mn₃(PO₄)₂, to be exceptionally low, indicating its tendency to remain in a solid state under many conditions. stackexchange.com

Table 1: Factors Influencing Manganese Phosphate Precipitation

Parameter Influence on Precipitation pH Range (Example) Predominant Phosphate Species Reference
pH Strongly influences phosphoric acid speciation and metal salt formation. ~2.5 H₂PO₄⁻ scielo.org.mxscielo.org.mx
Temperature Enhances reaction kinetics. 90°C H₂PO₄⁻ scielo.org.mxscielo.org.mx

| Ion Concentration | Requires sufficient dissolved Mn²⁺ and phosphate. | N/A | PO₄³⁻, HPO₄²⁻, H₂PO₄⁻ | chembk.comscielo.org.mx |

The stability, formation, and dissolution of manganese hydrogen phosphate are profoundly affected by the physicochemical conditions of the aqueous environment, particularly pH, redox potential (Eh), and the presence of complexing ligands.

pH: The pH of the system is a master variable. Higher pH conditions generally favor the oxidation of Mn(II) and can lead to the precipitation of manganese oxides or hydroxides, which can incorporate or adsorb phosphate. tandfonline.comusgs.gov Conversely, acidic conditions can promote the dissolution of manganese minerals. tandfonline.comresearchgate.net For manganese phosphates specifically, pH dictates the speciation of dissolved phosphate (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻), which in turn controls the specific phosphate mineral that can form. scielo.org.mx Studies on manganese sorption show that as pH increases (e.g., from 5 to 8), the sorption of Mn(II) onto sediments increases significantly, partly due to reduced competition from H⁺ ions and increased negative surface charge on mineral particles. mdpi.com

Redox Potential (Eh): Manganese is a redox-sensitive element. In oxidizing environments, soluble Mn(II) can be converted to insoluble Mn(III) and Mn(IV) oxides. acs.org Under reducing (anoxic or suboxic) conditions, these higher-valent manganese oxides are reductively dissolved, releasing Mn(II) into the water. researchgate.netnih.govresearchgate.net This process is critical in sediments and stratified water bodies. The reduction of manganese oxides is considered to occur at higher redox potentials than that of iron oxides, meaning manganese can be mobilized in only slightly reducing environments. geologyscience.ru The stability of different manganese oxidation states is highly dependent on both Eh and pH. researchgate.netresearchgate.net

Ligand Concentration: The presence of certain dissolved substances, or ligands, can form soluble complexes with Mn(II), thereby increasing its mobility and inhibiting the precipitation of this compound. Natural waters often contain bicarbonate (HCO₃⁻) and sulfate (B86663) (SO₄²⁻), which can form soluble complexes like MnHCO₃⁺. usgs.gov Organic ligands, such as those derived from humic substances or produced by microorganisms, can also form stable complexes with manganese, influencing its fate and transport. caltech.edugoldschmidt.info For instance, ligands like pyrophosphate have been shown to dissolve Mn(III) solids non-reductively by forming a soluble Mn(III) complex. caltech.edu

Role in Phosphorus and Manganese Biogeochemical Cycling

The cycling of phosphorus and manganese in terrestrial and aquatic ecosystems is interconnected, and manganese phosphates are a key link. The phosphorus cycle is one of the slowest biogeochemical cycles, with phosphorus availability often limiting plant and microbial growth. wikipedia.org Manganese, a redox-active metal, exerts strong control over the distribution and transformation of other elements through the formation and dissolution of its oxide minerals. acs.org

In soils and sediments, the coupling of the manganese and phosphorus cycles is particularly evident.

Precipitation: In surface soils, Mn(II) released from weathering or decaying plant litter can be oxidized to insoluble Mn(III/IV)-oxides, leading to its accumulation. acs.org These manganese oxides are powerful scavengers of phosphate, binding it to their surfaces. Furthermore, under specific chemical conditions, direct precipitation of manganese phosphate minerals can occur. For example, research has demonstrated the formation of manganous phosphate (up to 19% of total phosphorus) when manganese oxides react with natural organic matter under reducing conditions, particularly in the presence of humic acids. goldschmidt.info In organic-rich sediments, Mn(II) released from oxide reduction can combine with carbonate to form rhodochrosite (MnCO₃) or with phosphate to form various manganese phosphate minerals. mdpi.com

Dissolution: A critical process in many aquatic systems is the reductive dissolution of manganese (and iron) oxides in sediments when conditions become anoxic (lacking oxygen). nih.govresearchgate.net This process releases not only dissolved Mn(II) but also any phosphate that was adsorbed to or co-precipitated with the oxides. nih.govresearchgate.net This release of phosphorus from sediments, known as internal loading, can fuel primary productivity in the overlying water, potentially contributing to eutrophication and harmful algal blooms. nih.gov In some lakes, the cycling of manganese originating from the sediment has been shown to be strongly correlated with phosphorus cycling into the overlying waters. researchgate.net

Microorganisms are central to the biogeochemical cycling of manganese and, by extension, its interaction with phosphorus. They can catalyze both the oxidation and reduction of manganese at rates far exceeding abiotic processes. mdpi.commdpi.com

Microbial Oxidation: A wide variety of bacteria and fungi can oxidize soluble Mn(II) to form insoluble Mn(III/IV) oxides. mdpi.commdpi.com This process can lead to the formation of biogenic manganese minerals, which have a high capacity to adsorb phosphate and other elements. mdpi.com This microbial activity is a primary pathway for the formation of manganese oxide coatings and nodules observed in many environments. acs.orgmdpi.com

Microbial Reduction: Under anoxic conditions, many microorganisms can use Mn(IV) oxides as terminal electron acceptors for respiration, reducing them to soluble Mn(II). mdpi.com This dissimilatory manganese reduction is a key driver of manganese dissolution in soils and sediments. acs.org

Phosphate Solubilization: Some microorganisms can directly influence manganese phosphate minerals. Bacteria such as Pseudomonas striata and Bacillus species, as well as various fungi, can solubilize insoluble metal phosphates, including manganese phosphate. eagri.org They achieve this by producing organic acids, which can chelate the metal cation (Mn²⁺) or lower the pH, thereby dissolving the mineral and releasing phosphate into a form available for uptake by plants and other organisms. eagri.org

Table 2: Microbial Processes Affecting Manganese and Phosphorus Cycling

Microbial Process Description Key Organisms (Examples) Impact on Mn/P Reference
Oxidation Catalyzes the conversion of soluble Mn(II) to insoluble Mn(III/IV) oxides. Hydrogenophaga, Pseudomonas, Leptothrix Immobilizes Mn; creates surfaces for P sorption. mdpi.comresearchgate.net
Reduction Uses Mn(IV) oxides as an electron acceptor, releasing soluble Mn(II). Shewanella, Alteromonas Mobilizes Mn and associated P. mdpi.comresearchgate.net

| Phosphate Solubilization | Produces organic acids that dissolve insoluble manganese phosphates. | Pseudomonas striata, Bacillus sp., Aspergillus sp. | Mobilizes P from manganese phosphate minerals. | eagri.org |

Sorption and Immobilization of Environmental Contaminants

Manganese oxides and phosphates can play a crucial role in controlling the mobility of environmental contaminants through sorption processes. The high surface area and reactivity of manganese minerals make them effective scavengers for a variety of heavy metals and radionuclides. acs.orgnih.gov

The immobilization of contaminants can occur through several mechanisms, including adsorption, surface complexation, and co-precipitation. researchgate.netmdpi.com Iron and manganese oxides are recognized as important sinks for heavy metals in soils and sediments. nih.govfrontiersin.org For instance, studies have shown that minerals such as amorphous ferric oxyhydroxide can rapidly adsorb and remove metals like cobalt, cadmium, lead, and uranium from solution. nih.gov Manganese oxides show a strong affinity for adsorbing elements like cobalt and various actinides. nih.gov

The application of materials containing manganese has been explored for the remediation of contaminated soils. Iron-manganese modified biochar, for example, has demonstrated the ability to simultaneously immobilize lead (Pb), cadmium (Cd), and arsenic (As) in soil. frontiersin.org The mechanism involves the adsorption of Cd and Pb onto the biochar surface, while the iron and manganese oxides react with arsenic to form stable precipitates and complexes, such as Fe-As precipitates and As-MnO₂ surface complexes. frontiersin.org This highlights the capacity of manganese-bearing phases to bind with both cationic and anionic contaminants, reducing their bioavailability and mobility in the environment. researchgate.netmdpi.com

Heavy Metal Sequestration Mechanisms

This compound and its precursor materials, such as manganese oxides in the presence of phosphate, are effective in sequestering heavy metals from contaminated water and soil. The primary mechanisms involved are surface precipitation, complexation, and ion exchange. The efficacy of these mechanisms is dependent on the specific heavy metal, pH, and the presence of other ions. researchgate.netresearchgate.netsoilsa.com

The addition of phosphate to systems containing manganese oxides has been shown to significantly enhance the adsorption of heavy metals like cadmium (Cd²⁺). researchgate.net This suggests that the formation of surface phosphate complexes on the manganese-bearing minerals creates highly effective binding sites for cationic metals. The immobilization of pollutants occurs through a combination of adsorption, precipitation, and complexation, which transfers the metals from the mobile soil solution to the solid phase, thereby limiting their bioavailability and transport in the environment. researchgate.net

For certain heavy metals, the dominant sequestration mechanism is the formation of highly insoluble and stable secondary minerals.

Lead (Pb): In the presence of phosphate, lead is known to precipitate as pyromorphite-group minerals (e.g., Pb₅(PO₄)₃Cl), which are exceptionally stable across a wide range of environmental conditions. k-state.edu Amending lead-contaminated slag with soluble phosphate has been shown to decrease the concentration of lead in exchangeable, carbonate, and iron-manganese oxide fractions, while increasing its concentration in the highly stable residual fraction. k-state.edu

Cadmium (Cd): The sequestration of cadmium by phosphate is more complex. While it does not form a single, highly insoluble mineral analogous to pyromorphite, the addition of phosphate effectively reduces the concentration of bioavailable cadmium. soilsa.comsoilsa.com The mechanism involves the transformation of cadmium from the readily available water-soluble and exchangeable fractions into more stable forms, such as carbonate-bound, organic matter-bound, and residual fractions. soilsa.comsoilsa.com Some studies suggest that cadmium may be precipitated as relatively insoluble cadmium carbonate (octavite, CdCO₃) or form surface precipitates of cadmium phosphate. researchgate.netk-state.edu

The process of sequestration can also involve co-precipitation, where heavy metal ions are incorporated into the crystal lattice of precipitating minerals like barium sulfate in a manganese-rich solution. worldscientific.com The primary mechanisms for heavy metal sequestration by manganese-phosphate systems are summarized in the table below.

Heavy MetalPrimary Sequestration Mechanism(s)Influencing Factors
Lead (Pb) Precipitation as highly insoluble pyromorphite-group minerals.pH, availability of phosphate and chloride. k-state.edu
Cadmium (Cd) Transformation from exchangeable forms to more stable carbonate, organic, and residual fractions; surface precipitation.pH, presence of carbonate, initial Cd concentration. researchgate.netsoilsa.comsoilsa.com
Nickel (Ni), Zinc (Zn) Adsorption and complexation on mineral surfaces; co-precipitation with other phases.pH, surface charge of the adsorbent. pjoes.com

Anion Exchange and Adsorption of Pollutants

This compound and related manganese oxides are actively involved in the adsorption and exchange of various anionic pollutants, a process critical for water purification and controlling contaminant mobility. The mechanisms governing these interactions include ion exchange, competitive adsorption, electrostatic attraction, and surface complexation. cdnsciencepub.comsciepub.com

The surface of manganese-based materials can adsorb phosphate from a solution, and this adsorbed phosphate can then be exchanged with other anions. cdnsciencepub.com The process is highly dependent on pH, which affects both the surface charge of the adsorbent and the chemical form (speciation) of the anion in the solution. cdnsciencepub.comiwaponline.com

Arsenic (As): Manganese oxides are particularly effective at removing arsenic from water. nih.govresearchgate.net The process often involves a redox reaction where the manganese component oxidizes the more mobile and toxic arsenite (As(III)) to the less mobile arsenate (As(V)), which is then strongly adsorbed onto the mineral surface. acs.org Phosphate and arsenate are chemically similar and therefore compete for the same adsorption sites on the mineral surface. nih.govmdpi.com This competition is a key factor in the environmental mobility of arsenic; high phosphate concentrations can lead to the desorption and mobilization of previously sequestered arsenic. mdpi.com

Nitrate (B79036) (NO₃⁻): Wastewater generated from manganese phosphating processes often contains significant levels of nitrates. pjoes.com Studies have shown that treatment processes involving manganese phosphate systems can effectively reduce nitrate concentrations. pjoes.com The removal can occur through mechanisms like ion exchange and electrostatic attraction on positively charged surface sites. sciepub.comiwaponline.comresearcher.life

Other Oxyanions (e.g., Selenite (B80905), SeO₃²⁻): Similar to arsenate, other oxyanions like selenite compete with phosphate for adsorption sites on manganese oxides. usgs.gov Phosphate is often a stronger competitor, meaning its presence can inhibit the adsorption of selenite. usgs.gov

The table below summarizes the key interactions for the adsorption of different anions on manganese-based materials.

Anionic PollutantAdsorption Mechanism(s)Key Influencing Factors
Arsenate (AsO₄³⁻) Competitive adsorption, surface complexation, ion exchange.pH, presence of competing phosphate ions. nih.govmdpi.com
Nitrate (NO₃⁻) Ion exchange, electrostatic attraction.Surface charge (pH), presence of other anions like sulfate and chloride. pjoes.comsciepub.com
Selenite (SeO₃²⁻) Competitive adsorption, inner-sphere complexation.pH, high concentrations of competing phosphate. usgs.gov

Environmental Fate and Transport Modeling

Predicting the environmental fate and transport of this compound is essential for assessing its long-term impact and stability in natural systems. This is achieved through reactive transport modeling, which simulates the movement and chemical transformation of substances in environments like soil and groundwater. acs.orgresearchgate.net

These models integrate physical transport processes with geochemical reactions.

Physical Transport: This includes advection (movement with the bulk flow of water) and dispersion (spreading of the contaminant plume). These parameters are determined by the hydraulic properties of the aquifer or soil. researchgate.net

Geochemical Reactions: The models must account for a suite of chemical reactions, including the dissolution and precipitation of minerals (such as iron and manganese phosphates and oxyhydroxides), sorption/desorption from particle surfaces, and complexation with other dissolved species. soilsa.comresearchgate.net

For instance, models have been developed to simulate the transport of phosphorus in groundwater plumes from sources like septic systems. soilsa.comresearchgate.net These models track how phosphorus interacts with aquifer sediments, including sorption onto iron and manganese oxides, and predict its potential to reach and impact surface water bodies. researchgate.net The results of such simulations are highly sensitive to parameters that define flow conditions and the specific chemical processes, such as the rate at which phosphate becomes irreversibly bound to sediments. researchgate.net Modeling is a critical tool for understanding how manganese phosphate compounds behave over long timescales and for planning effective remediation strategies.

Interaction with Organic Matter and Humic Substances

In soil and aquatic environments, this compound particles inevitably interact with natural organic matter (NOM), such as humic and fulvic acids. These interactions can significantly alter the surface properties, reactivity, and transport of the mineral. Humic substances are large, complex organic molecules with numerous functional groups (e.g., carboxyl, hydroxyl) that can bind to mineral surfaces or chelate metal ions. researchgate.net

The key interactions include:

Surface Coating and Complexation: Humic substances can adsorb onto the surface of this compound particles. This organic coating can mask reactive surface sites, potentially reducing the mineral's capacity to adsorb other contaminants like heavy metals. hep.com.cn Conversely, humic substances can form strong complexes with dissolved manganese ions, influencing their mobility and bioavailability. mdpi.comresearchgate.net

Redox Reactions: Manganese is a redox-sensitive element. Manganese oxides are strong natural oxidants capable of degrading organic matter, while certain organic compounds can cause the reductive dissolution of manganese oxides. core.ac.uk This cycling between oxidized Mn(III/IV) and reduced Mn(II) is strongly mediated by interactions with NOM. For example, some organic acids can promote the dissolution of manganese oxides by forming soluble Mn(III)-organic complexes, which then undergo internal electron transfer. core.ac.uk

Influence on Aggregation and Transport: The adsorption of bulky organic molecules like humic acid can affect the colloidal stability of fine mineral particles. This can either enhance or inhibit their aggregation and settling, thereby influencing their transport in water systems.

These complex interactions mean that the environmental behavior of this compound is not governed by its properties alone but by its dynamic relationship with the organic components of the ecosystem.

Advanced Materials Science Aspects and Functionalization of Manganese Hydrogen Phosphate Composites

Nanocomposite Formation with Carbonaceous Materials

The inherent properties of manganese hydrogen phosphate (B84403), such as its electrical conductivity, can be augmented by forming nanocomposites with highly conductive carbon-based materials. These materials provide a conductive network, increase the available surface area, and improve structural stability.

Graphene and carbon nanotubes (CNTs) are frequently used to create hybrid electrodes due to their high specific surface area and excellent conductivity. mdpi.com When manganese-based phosphates are hybridized with these conductive carbon nanostructures, their poor inherent electrical conductivity can be overcome. nih.gov The formation of composites with graphene and CNTs is a key strategy to enhance electrochemical performance. For instance, in related manganese compounds, graphene nanosheets provide a conductive support and a large surface area for the deposition of the active material, leading to a significant increase in specific capacitance compared to the pure components. mdpi.com

The primary challenge in creating these composites is ensuring a uniform dispersion of the manganese phosphate on the carbon matrix to prevent agglomeration and maximize the interfacial contact area. mdpi.comnih.gov A well-designed composite architecture facilitates efficient charge transfer between the manganese phosphate and the conductive carbon network. mdpi.com While much research focuses on manganese oxides or lithium manganese phosphates, the principles apply directly to manganese hydrogen phosphate. nih.govgoogle.comgoogle.com The goal is to create a nanocomposite with a large, electrically connected surface area, which is crucial for good rate performance in electrochemical applications. google.comgoogle.com The carbon material should ideally have a high fraction of sp² hybridized carbon to ensure a highly conductive network within the composite. google.comgoogle.com

Table 1: Properties of Manganese Compound-Carbon Nanomaterial Composites (Data below is illustrative of the principles applied to manganese-based composites)

Composite SystemCarbon ComponentKey EnhancementPotential ApplicationSource
Graphene/MnO₂Graphene Nanosheets~3x higher specific capacitance (310 F/g)Supercapacitors mdpi.com
MnO₂@CNT-rGOCNTs, reduced Graphene OxideHigh surface area (596 m²/g⁻¹), stabilityElectrocatalysis nih.gov
LiMnPO₄/CConductive Carbon BlackFinely dispersed particles, large contact areaCathode Materials google.comgoogle.com
CNT/MnOₓCarbon NanotubesEnhanced specific capacitanceSupercapacitors mdpi.com

Incorporating this compound into porous carbon frameworks offers another avenue for creating high-performance materials. These frameworks provide a hierarchical pore structure that facilitates rapid transport of ions and electrolytes to the active sites. researchgate.net Furthermore, the robust carbon structure provides excellent electrical conductivity and structural stability, preventing the degradation of the material during operation. mdpi.com

The porous carbon can act as a template or host, allowing for the uniform dispersion of manganese phosphate nanoparticles and preventing their aggregation. mdpi.com This intimate contact maximizes the utilization of the active material. Research on related manganese compounds, such as Mn₂P-Mn₂O₃ and Mn₂P₂O₇, has shown that hosting them in a three-dimensional porous carbon framework leads to catalysts with abundant active sites, optimized electronic configurations, and enhanced performance in applications like water splitting. researchgate.netmdpi.com The large specific surface area and mesoporous nature of these frameworks expose more catalytic sites and provide numerous channels for electrolyte movement, which is critical for high catalytic performance. researchgate.net

Hybrid Materials with Polymers and Metal-Organic Frameworks (MOFs)

The creation of hybrid materials by combining inorganic this compound with organic polymers or MOFs allows for a high degree of tunability over the material's structure and function. These organic components can act as templates, binders, or functional moieties, leading to novel hierarchical structures and synergistic properties.

Synergistic effects arise when the combination of two or more materials results in properties that are superior to the sum of the individual components. In manganese phosphate composites, these effects are prominent. For example, studies on cobalt manganese phosphate thin films show that the synergy between cobalt and manganese species leads to a significantly higher specific capacitance (571 F g⁻¹) than would be expected from either component alone. acs.org This synergy is attributed to the unique electronic interactions and structural benefits at the interface of the different materials.

Another study demonstrated a clear synergistic effect between manganese (II) phosphate and diamond nanoparticles in a hybrid material. csic.es The resulting composite exhibited a much-improved electrochemical response for detecting reactive oxygen species compared to the sum of the individual signals from each component. csic.es Similarly, creating heterostructures, such as by doping cobalt phosphide (B1233454) with manganese, can optimize the electronic structure and increase the number of active sites, leading to highly efficient catalysts for water splitting. researchgate.net These examples underscore the principle that combining this compound with other carefully selected materials can unlock enhanced functionalities through synergistic interactions.

The performance of a composite material is often dictated by the properties of the interface between its constituent parts. mdpi.com Interfacial engineering involves the deliberate design and modification of these interfaces to optimize properties like charge transfer, adhesion, and chemical stability. mdpi.com In photocatalytic systems, for instance, constructing an S-scheme heterojunction interface between a bimetallic phosphate like MnMgPO₄ and graphitic carbon nitride (C₃N₄) can dramatically improve the separation of photogenerated electron-hole pairs, boosting photocatalytic activity. mdpi.com The engineered interface enhances visible light absorption and facilitates carrier transfer, leading to superior performance in hydrogen production and pollutant degradation. mdpi.com

Surface Modification and Coating Technologies

Manganese phosphate coatings are a well-established technology for protecting metal surfaces, particularly steel, from corrosion. mdpi.com These conversion coatings are formed through a chemical reaction between the metal surface and a phosphating solution, resulting in a crystalline layer that offers good adhesion, wear resistance, and corrosion protection. mdpi.comvalencesurfacetech.com The process typically involves three stages: the initial reaction of phosphoric acid with the metal, the rapid growth of manganese phosphate crystals, and the final formation of the coating. mdpi.comresearchgate.net

The properties of these coatings can be precisely controlled by modifying the process parameters or the chemical composition of the phosphating bath. mdpi.com For example, the addition of other metal cations such as nickel, copper, zinc, or cerium to the manganese phosphating bath can alter the crystal structure and enhance the corrosion resistance of the final coating. mdpi.com

A recent innovation involves the use of nano-sized this compound hydrate (B1144303) (MnHPO₄·2.25H₂O) as a surface conditioning agent. google.com When applied in the pretreatment stage, this water-dispersed composition provides efficient nucleation sites, leading to the growth of a more uniform and dense manganese phosphate coating with a finer crystal size. google.com This surface adjustment technology can improve the performance of the final protective film, especially on complex, precision-processed parts. google.com

Table 2: Effect of Modifiers on Manganese Phosphate Coatings

Modifier Added to BathObserved Effect on CoatingSource
Barium (Ba)Influences the structure of crystallites mdpi.com
Zinc (Zn)Affects corrosion resistance mdpi.com
Cadmium (Cd)Modifies the coating structure mdpi.com
Copper (Cu)Produces fine crystals (~1-5 μm), confirmed presence of Fe-Ni and manganese phosphate phases mdpi.com
Cerium (Ce)Affects corrosion resistance mdpi.com
Strontium (Sr)Modifies the coating structure mdpi.com
Calcium (Ca)Influences the structure of crystallites mdpi.com
Nickel (Ni)Can be incorporated into the phosphating bath mdpi.com

Amorphous Carbon Coatings for Enhanced Stability

Amorphous carbon coatings are a proven method to improve the electrochemical performance of various electrode materials, including those based on manganese phosphates. wevolver.com These coatings create a uniform, thin layer of carbon on the surface of the material, which offers several advantages.

One of the primary benefits of an amorphous carbon coating is the enhancement of electronic conductivity. wevolver.com Many phosphate-based materials suffer from low intrinsic conductivity, which can limit their performance in applications such as batteries. The carbon coating provides a conductive network, facilitating electron transport and improving rate capability.

Furthermore, the carbon layer acts as a protective barrier, enhancing the chemical and electrochemical stability of the this compound. wevolver.com This is particularly important in preventing side reactions with the electrolyte, which can lead to capacity fading and reduced cycle life in batteries. The inert nature of the carbon coating helps to minimize these degradation mechanisms. wevolver.com

The process of applying these coatings often involves the polymerization of an organic precursor, such as furfuryl alcohol, onto the surface of the this compound particles, followed by a calcination step. wevolver.com This method allows for good control over the thickness and uniformity of the carbon layer. wevolver.com

Table 1: Effects of Amorphous Carbon Coating on NMC622 (a related manganese-containing cathode material)

Property Uncoated NMC622 Amorphous Carbon Coated NMC622
Initial Discharge Capacity High Slightly lower but more stable
Capacity Retention Lower Significantly improved
Electrochemical Stability Prone to side reactions Enhanced stability

| Electronic Conductivity | Lower | Higher |

This table is illustrative and based on the general effects of carbon coating on similar cathode materials as detailed in the provided search results.

Inorganic Oxide Layers for Passivation and Protection

Inorganic oxide layers serve as a passivation and protection strategy for this compound, shielding it from corrosive environments and undesirable chemical reactions. tribology.rswikipedia.org Passivation involves the creation of a non-reactive outer layer on a material's surface, making it less susceptible to environmental degradation. wikipedia.org

In the context of this compound, this can be achieved by forming a stable oxide layer on the surface. For instance, manganese can react with anions in a corrosive environment to form a protective layer of manganese oxide. tribology.rs This layer acts as a physical barrier, preventing direct contact between the underlying material and the corrosive medium. tribology.rs

The formation of metal phosphate layers is another effective passivation technique. tribology.rs These layers can react with water to form metal hydroxides, which contribute to a strongly adhesive and protective film, offering long-term corrosion protection. tribology.rs The use of inorganic corrosion inhibitors like chromates, molybdates, and phosphates can facilitate the formation of these passive films on metal surfaces. tribology.rs

These inorganic oxide and phosphate layers are crucial for applications where the material is exposed to harsh conditions, such as in industrial processes or as a component in batteries where it is in contact with reactive electrolytes. The stability of these passivation layers is key to the long-term performance and durability of the this compound material.

Doping Strategies and Substitutional Chemistry

Doping, the intentional introduction of impurities into a material, is a powerful technique to modify the properties of this compound. By substituting some of the manganese or phosphate ions with other elements, it is possible to tune its electronic structure, ionic conductivity, and redox potentials for specific applications. frontiersin.orgencyclopedia.pubmdpi.com

Cationic and Anionic Doping Effects on Electronic Structure

Doping with different cations and anions can significantly alter the electronic structure of manganese-based materials. mdpi.comaps.org The introduction of dopant ions can create changes in the crystal lattice, affect the average valence state of manganese, and introduce defects such as oxygen vacancies. encyclopedia.pubmdpi.com

Cationic Doping:

Replacing Manganese: Substituting manganese with other metal ions can modify the electronic bandgap and charge distribution. encyclopedia.pubaps.org For example, doping with certain transition metals can introduce new energy levels within the bandgap, which can enhance electronic conductivity. mdpi.com The size and charge of the dopant cation influence the extent of lattice distortion and the resulting electronic properties. researchgate.net

Anionic Doping:

Replacing Phosphate Groups: Anionic doping, such as substituting some phosphate groups with other anions, can also have a profound impact. For instance, phosphate ion doping in manganese dioxide has been shown to expand the interlayer spacing and introduce oxygen vacancies, which enhances electrical conductivity. encyclopedia.pubmdpi.com

Density functional theory (DFT) calculations are often employed to predict and understand the effects of different dopants on the electronic structure. aps.orgresearchgate.net These theoretical studies help in screening potential dopants and understanding the underlying mechanisms of property enhancement. For example, DFT calculations have shown that doping manganese dioxide with nitrogen can significantly reduce the bandgap, leading to a substantial increase in electronic conductivity. encyclopedia.pubmdpi.com

Impact on Ionic Conductivity and Redox Potentials

Doping strategies have a direct impact on the ionic conductivity and redox potentials of this compound, which are critical parameters for its performance in electrochemical applications.

Ionic Conductivity: The introduction of dopants can create vacancies or expand the crystal lattice, providing more pathways for ion diffusion. encyclopedia.pubmdpi.com This is particularly important for battery materials, where fast ion transport is essential for high power density. For example, doping with ions that have a different charge state from the host ion can create vacancies to maintain charge neutrality, thereby increasing ionic conductivity. researchgate.net

Redox Potentials: The redox potential of a material determines its operating voltage in a battery. Doping can shift the redox potential to more desirable values. For instance, phosphate doping in manganese oxide has been shown to shift the redox potential to be more oxidizing. swinburne.edu.au The extent of this shift is dependent on the concentration of the dopant. swinburne.edu.au By carefully selecting the dopant and its concentration, the redox properties of this compound can be tailored for specific energy storage applications.

Table 2: Effect of Phosphate Doping on the Redox Potential of Manganese Oxide

Phosphate Doping Percentage Shift in Redox Potential (V)
1% +0.080
3% +0.134

This data is based on findings for manganese oxide and illustrates the principle of how doping can affect redox potentials. swinburne.edu.au

Advanced Manufacturing Techniques for this compound Materials

The fabrication method plays a crucial role in determining the final properties and performance of this compound materials. Advanced manufacturing techniques like 3D printing offer new possibilities for creating complex structures with tailored functionalities.

3D Printing and Additive Manufacturing

Additive manufacturing, commonly known as 3D printing, is a layer-by-layer fabrication process that allows for the creation of intricate three-dimensional objects from a digital model. wiley.commdpi.com This technology is increasingly being explored for the fabrication of advanced materials, including those based on manganese phosphates.

One of the key advantages of 3D printing is the ability to design and fabricate complex geometries that are not possible with traditional manufacturing methods. wiley.com For this compound, this could mean creating porous scaffolds with high surface areas for catalytic applications or designing electrodes with optimized architectures for improved battery performance. tudelft.nlnih.gov

The process typically involves developing an "ink" or "paste" that contains the this compound material, often mixed with a binder. diva-portal.org This paste is then extruded through a nozzle to build the desired structure layer by layer. tudelft.nl The properties of the final printed object depend on various factors, including the composition of the paste, the printing parameters, and any post-processing steps like sintering. diva-portal.org

Research has shown the feasibility of 3D printing manganese-based materials, such as iron-manganese scaffolds and manganese dioxide-incorporated scaffolds. tudelft.nlnih.gov These studies demonstrate the potential of additive manufacturing to create functional materials with controlled porosity and mechanical properties. tudelft.nl For this compound, 3D printing could enable the fabrication of customized components for a wide range of applications, from energy storage to biomedical implants. wiley.comnih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Manganese(II) dihydrogen phosphate
Manganese oxide
Iron phosphate
Zinc phosphate
Chromates
Molybdates
Silicates
Aluminum oxide
Titanium oxide
Tungstates
Manganese dioxide
Furfuryl alcohol

Electrospinning and Template-Assisted Synthesis

Advanced synthesis techniques such as electrospinning and template-assisted methods offer precise control over the morphology, dimensionality, and porosity of materials, which are critical for enhancing their functional properties. While direct research on the synthesis of this compound composites using these specific methods is not extensively documented, the application of these techniques to other manganese phosphate compounds provides a strong precedent and a framework for future development.

Electrospinning

Electrospinning is a versatile and cost-effective fiber production technique that uses an electrostatic force to draw a solution or melt of a polymer, often containing inorganic precursors, into continuous nanofibers. msrjournal.comnih.gov The process involves applying a high voltage to a droplet of the polymer solution, causing the formation of a Taylor cone from which a charged jet is ejected. As the jet travels towards a grounded collector, the solvent evaporates, and the jet undergoes a whipping instability, which stretches and thins the fiber, resulting in a non-woven mat of nanofibers with diameters ranging from nanometers to a few microns. nih.gov The high surface-area-to-volume ratio and porous nature of electrospun mats make them highly suitable for applications in catalysis, energy storage, and sensing. msrjournal.com

The successful fabrication and morphology of electrospun nanofibers are governed by several parameters, which can be broadly categorized as solution properties (viscosity, conductivity, surface tension), processing conditions (applied voltage, flow rate, needle-to-collector distance), and ambient parameters (temperature, humidity). nih.govmdpi.com

A pertinent example of this technique is the synthesis of porous Lithium Manganese Phosphate/Carbon (LiMnPO₄/C) composite nanofibers for use as a cathode material in lithium-ion batteries. researchgate.netrsc.org In this type of synthesis, precursors for LiMnPO₄ are dissolved along with a polymer in a suitable solvent to create the spinning solution. After electrospinning, the collected fibers undergo a calcination process to remove the polymer and crystallize the inorganic phase, resulting in porous, one-dimensional nanofibers. researchgate.net The porous structure and high aspect ratio of these nanofibers significantly improve the kinetics associated with electron and ion transport. researchgate.netrsc.org

Table 1: Example of Electrospinning Parameters and Results for Manganese-Containing Nanofibers This table is based on data for LiMnPO₄/C composite nanofibers and serves as an illustrative example.

ParameterDetailsFindingReference
Precursors Lithium, Manganese, and Phosphate sources; Carbon source (e.g., from polymer)Forms the active material within the fiber. researchgate.netrsc.org
Polymer Matrix Polyvinylpyrrolidone (PVP) or similarActs as the fiber-forming agent. nih.gov
Applied Voltage Typically in the range of 10-20 kVAffects jet initiation and fiber stretching. mdpi.com
Flow Rate 0.5 - 1.0 mL/hInfluences bead formation and fiber diameter. mdpi.com
Resulting Fiber Diameter 150 - 250 nmControlled by spinning parameters. researchgate.netrsc.org
Electrochemical Performance Reversible capacity of 112.7 mAh g⁻¹ at 0.2CDemonstrates the functional advantage of the nanostructure. rsc.org

Template-Assisted Synthesis

Template-assisted synthesis is a powerful method for fabricating materials with controlled and often complex architectures, such as layered, porous, or hollow structures. This approach uses a pre-existing structure (the template) to direct the formation of the desired material. The template can be a "hard" template, such as silica (B1680970) spheres or porous alumina, or a "soft" template, like surfactant micelles or organic molecules. nih.gov

In the context of manganese phosphates, organic molecules have been effectively used as soft templates in solvothermal synthesis to create novel layered structures. randallcygan.com For instance, a layered manganese(II) phosphate has been synthesized using tris(2-aminoethyl)amine (B1216632) (TREN) as a structure-directing agent. randallcygan.comosti.gov In this process, the TREN molecule organizes the inorganic manganese and phosphate precursors into layers during crystallization under solvothermal conditions. The resulting material consists of inorganic manganese phosphate macroanions separated by layers of the protonated organic template. randallcygan.comosti.gov

Another innovative approach is biotemplating, which uses biological macromolecules to guide crystal growth. Collagen, with its unique triple helix structure, has been successfully used as a biotemplate to synthesize manganese phosphate hybrid nanoflowers. rsc.orgresearchgate.net In this biomineralization process, collagen induces the nucleation of manganese phosphate crystals and guides their assembly into hierarchical, flower-like structures. rsc.orgresearchgate.net Similarly, ethylenediamine (B42938) has been used as a template in the hydrothermal synthesis of other complex this compound structures. rsc.orgscite.ai

These template-directed methods highlight a sophisticated strategy for creating advanced manganese phosphate materials where the template's geometry and chemical nature dictate the final product's architecture.

Table 2: Crystallographic Data for a Layered Manganese(II) Phosphate Synthesized with an Organic Template Based on data for Mn₃(PO₄)₄·2(H₃NCH₂CH₂CH₂)₃N·6(H₂O) synthesized using a TREN template.

ParameterValueReference
Formula Mn₃(PO₄)₄·2(H₃NCH₂CH₂)₃N·6(H₂O) randallcygan.comosti.gov
Template Tris(2-aminoethyl)amine (TREN) randallcygan.comosti.gov
Synthesis Method Solvothermal randallcygan.comosti.gov
Crystal System Trigonal randallcygan.com
Space Group P3̄c1 randallcygan.com
Lattice Parameter 'a' 8.8706(4) Å randallcygan.com
Lattice Parameter 'c' 26.158(2) Å randallcygan.com
Unit Cell Volume (V) 1782.6(2) ų randallcygan.com

Future Research Directions and Emerging Opportunities for Manganese Hydrogen Phosphate

Exploration of Novel Polymorphs and Metastable Phases

The discovery and synthesis of new crystalline forms (polymorphs) and metastable phases of manganese phosphates are critical for accessing novel properties. core.ac.ukrsc.org Research in this area focuses on moving beyond thermodynamically stable compounds to create materials with unique electronic, magnetic, or catalytic characteristics.

Different synthetic routes are being explored to achieve this. For instance, low-temperature methods have been successful in producing metastable polymorphs that can transition to more stable forms at higher temperatures. core.ac.uk Solvothermal synthesis using organic templates like tris(2-aminoethyl)amine (B1216632) (TREN) has led to the creation of novel layered manganese(II) phosphate (B84403) structures. randallcygan.com In these hybrid organic/inorganic materials, the inorganic layers of manganese and phosphate tetrahedra are sandwiched by organic molecules, which help to stabilize the structure. randallcygan.com

Microwave irradiation and solvo/hydrothermal treatments are other facile strategies being employed to design various polymorphs of 2D manganese phosphates. website-files.com These methods offer milder conditions compared to harsh chemical treatments used for materials like graphene. website-files.com The synthesis of different polymorphs of manganese pyrophosphate, such as α-NH4MnP2O7 and a new β-NH4MnP2O7 polymorph, highlights the rich structural diversity achievable. bham.ac.uk The ability to create these new phases is crucial, as the crystal structure directly influences the material's properties, such as the Jahn-Teller distortion in Mn³⁺-containing compounds, which can lead to intense and unusual coloration. bham.ac.uk

Future work will likely involve computational predictions to guide the synthesis of targeted polymorphs and a deeper investigation into the kinetic pathways that favor the formation of these metastable states over stable ones. rsc.org

Table 1: Examples of Synthesized Manganese Phosphate Polymorphs and Related Phases

Compound/PhaseSynthesis MethodKey Structural FeatureReference
Layered Mn3(PO4)4·2(H3NCH2CH2)3N·6(H2O)Solvothermal with TREN templateLayered structure with inorganic [Mn3(PO4)4]6- macroanions randallcygan.com
2D Manganese Phosphate NanosheetsMicrowave irradiation, Solvo/hydrothermal treatmentVarious polymorphs with 2D nanosheet morphology website-files.com
α-NH4MnP2O7Solid-state synthesistype I pyrophosphate structure bham.ac.uk
β-NH4MnP2O7Solid-state synthesisNovel pyrophosphate crystal structure bham.ac.uk
Metastable polymorph of TiP2O7 (analogue)Low-temperature synthesisCubic-like structure, transitions phase >275°C core.ac.uk

Rational Design of Hybrid Materials with Tunable Properties

The rational design of hybrid materials that incorporate manganese hydrogen phosphate is a promising avenue for creating materials with tailored functionalities. mdpi.com This approach involves combining manganese phosphate with other components, such as polymers, carbon-based materials, or other metal oxides, to achieve synergistic effects.

A significant area of application for these hybrid materials is in energy storage. For example, amorphous nickel-manganese phosphate anchored on vertical graphene nanohills has been developed for supercapacitors, demonstrating high specific capacity and excellent cycle life. researchgate.net Similarly, cobalt manganese phosphate thin films have been synthesized hydrothermally and show potential as cathode materials for high-performance supercapacitors. acs.org The synergy between the different metal species in these mixed-metal phosphates can enhance electrochemical performance beyond that of the individual components. researchgate.netacs.org

The design of these materials is considered "rational" because it is based on a fundamental understanding of how structure and composition influence properties. mdpi.comnih.gov For instance, creating layered organic/inorganic hybrid manganese phosphates allows for the reversible dehydration of the material, a property governed by the network of hydrogen bonds between the layers. randallcygan.com In another example, the creation of hollow nanostructures of transition metal phosphates is achieved through templating methods, which allows for precise control over morphology to create high surface area materials for catalysis and energy storage. d-nb.info

Future research will focus on developing more complex heterostructures and composites. This includes leveraging computational modeling to predict the properties of new hybrid materials and to understand the interfacial interactions that govern their performance in applications ranging from catalysis to biomedical imaging. randallcygan.commdpi.com

In Situ and Operando Characterization Techniques Advancement

To fully understand and optimize the performance of this compound materials, it is crucial to study them under real working conditions. Advances in in-situ and operando characterization techniques are providing unprecedented insights into the dynamic processes occurring at the atomic and molecular levels. mdpi.comcip.com.cn

These techniques allow researchers to monitor real-time changes in a material's crystal structure, electronic state, and morphology during electrochemical reactions or catalytic processes. mdpi.com For example, operando X-ray diffraction (XRD) can track phase transitions and changes in the crystal lattice of a manganese-based electrode during battery charging and discharging. researchgate.net This helps to identify the mechanisms of charge storage and degradation.

Other powerful techniques include:

X-ray Absorption Spectroscopy (XAS): This technique probes the local coordination environment and oxidation state of manganese atoms, revealing how they change during a reaction. cip.com.cnresearchgate.net

Scanning Probe Microscopy (SPM): Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can visualize the surface morphology and electronic properties of the material in a reactive environment. mdpi.com

Infrared and Raman Spectroscopy: These vibrational spectroscopy methods can identify intermediate species and changes in chemical bonding on the catalyst surface during a reaction. cip.com.cnresearchgate.net

By combining these complementary techniques, a more complete picture of the structure-property-performance relationship can be established. researchgate.net For instance, in-situ XRD studies have revealed the formation pathway of manganese(II) phosphonates, showing that the reaction proceeds through a non-crystalline phase. researchgate.net Future advancements will likely involve the development of techniques with higher spatial and temporal resolution and their application in more complex, device-level environments to bridge the gap between model systems and practical applications. mdpi.com

Integration into Multi-Functional Systems and Devices

The unique properties of this compound and its derivatives make them attractive for integration into a variety of multi-functional systems and devices. A primary application is in energy storage, particularly as electrode materials in supercapacitors and batteries. acs.orgrsc.org Ternary metal phosphates containing manganese, cobalt, and zinc have demonstrated impressive specific energy and power, making them suitable for high-performance supercapattery devices. rsc.org Binder-free composites of nickel-manganese phosphate on nickel foam have also shown promise for energy storage applications. researchgate.net

Beyond energy, manganese phosphates are used in creating protective coatings. Manganese phosphating is a well-established industrial process used to provide corrosion resistance and wear resistance to steel surfaces. mdpi.comdtic.mil Future research aims to develop improved manganese phosphate coatings with enhanced corrosion resistance, even at elevated temperatures. dtic.mil

The development of nanostructured manganese phosphates opens doors to other advanced applications. rsc.org For instance, manganese(II) phosphate nanosheet assemblies have been synthesized for use as electrocatalysts in water oxidation, a key reaction for producing hydrogen fuel. rsc.org The unique 2D and 3D features of these materials are beneficial for electrocatalysis. rsc.org The magnetic properties of manganese-containing nanoparticles also make them candidates for use as contrast agents in magnetic resonance imaging (MRI). mdpi.com

The successful integration of these materials into devices requires overcoming challenges related to scalability, stability, and interfacing with other device components. Future work will focus on optimizing material synthesis to achieve desired morphologies and on engineering device architectures that fully exploit the multi-functional nature of this compound.

Sustainable Synthesis Routes and Lifecycle Assessment Considerations

As the applications for this compound expand, there is a growing emphasis on developing sustainable synthesis methods and understanding the material's full lifecycle environmental impact. mdpi.comwiley.com

Sustainable or "green" synthesis routes aim to reduce energy consumption, avoid hazardous reagents, and minimize waste. google.com This includes methods like:

Aqueous Synthesis: Using water as a solvent at or near room temperature, such as in the co-precipitation of lamellar NH4MnPO4·H2O. researchgate.net

Hydrothermal/Solvothermal Methods: While often requiring elevated temperatures, these can be optimized to be more energy-efficient and can use less toxic solvents. rsc.org A facile hydrothermal method was used to prepare cobalt manganese phosphate thin films. acs.org

Template-assisted Synthesis: Using biological templates like yeast cells to guide the formation of hollow phosphate structures, offering a reproducible and economically feasible approach. d-nb.info

Reflux Reactions: A method for preparing various manganese phosphates under normal atmospheric pressure, which is simpler, uses less energy, and avoids the emission of toxic gases compared to high-pressure hydrothermal methods. google.com

Future research will need to integrate LCA principles directly into the material design process. This involves selecting abundant and non-toxic raw materials, designing energy-efficient synthesis and processing steps, and developing strategies for recycling and reusing manganese phosphate materials from end-of-life products, such as in the recycling of lithium-ion batteries. mdpi.comwiley.com This holistic approach will be essential for ensuring that this compound-based technologies are truly sustainable.

Q & A

Q. What are the standard methods for synthesizing manganese hydrogen phosphate, and how do synthesis conditions influence product composition?

this compound (MnHPO₄) is typically synthesized via solvothermal or acid-thermal methods. For example, solvothermal synthesis at 200°C produces condensed phosphates with a molar ratio of CaO : MnO : P₂O₅ = 1.00 : 0.11 : 1.54, while increasing temperatures to 400°C yields highly condensed phosphates with a MeO : P₂O₅ ratio close to 1 . Acidic conditions (e.g., glacial acetic acid) stabilize Mn³⁺ during oxidation of Mn²⁃ salts like MnSO₄, avoiding side reactions from aggressive acids (e.g., HNO₃ or HCl) that may oxidize intermediates or ligands .

Q. How can researchers characterize the chemical and structural properties of this compound?

Key techniques include:

  • Chemical analysis : Inductively coupled plasma (ICP) or X-ray fluorescence (XRF) to quantify Mn, P, and trace elements .
  • Phase composition : X-ray diffraction (XRD) to identify crystallinity and structural motifs (e.g., layered Mn₃(PO₄)₄·2TREN·6H₂O with trigonal symmetry) .
  • Thermal stability : Thermogravimetric analysis (TGA) to assess dehydration behavior and phase transitions .

Q. What solvents are optimal for dissolving this compound in in vitro and in vivo studies?

For in vitro applications, dimethyl sulfoxide (DMSO) is often used, while aqueous buffers (e.g., phosphate-buffered saline) are suitable for physiological studies. If insolubility occurs, sequential solvent addition (e.g., DMSO → ethanol → water) with sonication or heating (≤50°C) improves dispersion . For in vivo formulations, biocompatible solvents like PEG300 or carboxymethyl cellulose (CMC) are recommended .

Advanced Research Questions

Q. How can synthesis parameters be optimized to resolve contradictions in solubility and stability data for this compound?

Contradictions in solubility (e.g., high solubility at 200°C vs. low solubility at higher temperatures) arise from differences in phosphate condensation states. To reconcile these:

  • Control temperature : Lower temperatures (≤200°C) favor acidic di-/triphosphates with higher solubility, while >400°C produces branched, less soluble phosphates .
  • Adjust pH : Acidic conditions stabilize Mn²⁺/Mn³⁺ and prevent precipitation of Mn(OH)₃ .
  • Validate with ICP/XRD : Cross-check bulk composition and crystallinity to confirm phase purity .

Q. What strategies improve the electrochemical performance of manganese phosphate-based cathodes (e.g., LiMnₓFe₁₋ₓPO₄)?

Advanced modifications include:

  • Surface coating : Carbon coating (e.g., via solvothermal methods) enhances conductivity, achieving 156.4 mAh/g at 0.05 C .
  • Ion doping : Mg²⁺ or Co²⁺ doping stabilizes the olivine structure, improving rate performance (e.g., LiFe₀.₇Mn₀.₂₅Mg₀.₀₅PO₄/C delivers 163.2 mAh/g at 0.1 C) .
  • Composite design : Hybrid materials like 0.9LiMn₀.₉Fe₀.₁PO₄·0.1Na₃V₂(PO₄)₂F₃/C balance capacity and cycling stability .

Q. How can researchers address discrepancies in manganese speciation during in situ studies?

Combine:

  • Spectroscopic techniques : X-ray absorption near-edge structure (XANES) to track Mn²⁺/Mn³⁺ redox states .
  • Electrochemical profiling : Cyclic voltammetry to correlate oxidation peaks with Mn³⁺ formation .
  • Ab initio modeling : Predict stable phases under varying pH and temperature .

Methodological Guidance

Q. What experimental design principles apply when studying manganese phosphate corrosion inhibition?

  • Material selection : Use non-alloy steel substrates to test anticorrosive properties .
  • Solution preparation : Dissolve MnHPO₄ in deionized water (1–5 wt.%) and monitor pH (optimally 4–6) to prevent hydrolysis .
  • Performance metrics : Measure weight loss (ASTM G1) and electrochemical impedance spectroscopy (EIS) to quantify inhibition efficiency .

Q. How should researchers handle conflicting data on phosphate condensation in hybrid materials?

  • Systematic variation : Test synthesis temperatures in 50°C increments (100–500°C) to map phase transitions .
  • Cross-validation : Use IR spectroscopy to identify P–O–P bridging bonds (≈1250 cm⁻¹) and confirm condensation levels .
  • Replicate studies : Compare results with published layered structures (e.g., Mn₃(PO₄)₄·2TREN·6H₂O) to validate reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.